Product packaging for Chloropropylate(Cat. No.:CAS No. 5836-10-2)

Chloropropylate

Katalognummer: B1668851
CAS-Nummer: 5836-10-2
Molekulargewicht: 339.2 g/mol
InChI-Schlüssel: AXGUBXVWZBFQGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Chloropropylate is an organochlorine acaricide, a member of monochlorobenzenes, a tertiary alcohol and an isopropyl ester. It has a role as a bridged diphenyl acaricide. It is functionally related to a 4,4'-dichlorobenzilic acid.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16Cl2O3 B1668851 Chloropropylate CAS No. 5836-10-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

propan-2-yl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate
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InChI

InChI=1S/C17H16Cl2O3/c1-11(2)22-16(20)17(21,12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h3-11,21H,1-2H3
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InChI Key

AXGUBXVWZBFQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)OC(=O)C(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O
Source PubChem
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Molecular Formula

C17H16Cl2O3
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DSSTOX Substance ID

DTXSID5041778
Record name Chloropropylate
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Molecular Weight

339.2 g/mol
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Physical Description

Colorless or white solid; [HSDB]
Record name Chloropropylate
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Boiling Point

148-150 °C @ 0.5 mm Hg
Record name CHLOROPROPYLATE
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Solubility

At 20 °C: 700 g/L acetone, dichloromethane; 50 g/L hexane; 300 g/L methanol; 130 g/L n-octanol; 500 g/L toluene, In water, 10 mg/L @ 20 °C.
Record name CHLOROPROPYLATE
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Density

1.36 g/cu cm @ 20 °C
Record name CHLOROPROPYLATE
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Vapor Pressure

0.00000018 [mmHg], 1.8X10-7 mm Hg @ 20 °C
Record name Chloropropylate
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Color/Form

WHITE POWDER, Colorless crystals.

CAS No.

5836-10-2
Record name Chloropropylate
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Melting Point

73 °C, MP: 66-72 °C /Technical product/
Record name CHLOROPROPYLATE
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Foundational & Exploratory

An In-depth Technical Guide to Chloropropylate: Structure, Properties, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological interactions of chloropropylate. The information is compiled and presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and the visualization of key biological pathways.

Chemical Identity and Structure

This compound is an organochlorine acaricide, chemically classified as an isopropyl ester of 4,4'-dichlorobenzilic acid.[1][2] Although now considered obsolete and no longer registered for use as a pesticide in many regions, including the United States and Europe, its history as a non-systemic contact miticide for agricultural use warrants a thorough understanding of its chemical and toxicological profile.[1][3]

The fundamental chemical identifiers and structural details for this compound are summarized below.

IdentifierValue
IUPAC Name propan-2-yl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate[1][4]
Synonyms Isopropyl 4,4'-dichlorobenzilate, Acaralate, Rospin, Chlormite[1][5]
CAS Number 5836-10-2[1][6]
Molecular Formula C₁₇H₁₆Cl₂O₃[6][7]
Molecular Weight 339.21 g/mol [6][7]
SMILES CC(C)OC(=O)C(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O[1][3]
InChIKey AXGUBXVWZBFQGA-UHFFFAOYSA-N[3][6]

Physicochemical Properties

The physical and chemical properties of a compound are critical for understanding its environmental fate, bioavailability, and interaction with biological systems. This compound is a white, crystalline solid with low solubility in water.[3][5]

PropertyValueConditions
Melting Point 73 °C[7][8]N/A
Boiling Point 148-150 °C[1][7]at 0.5 mmHg
Density 1.36 g/cm³[1][7]at 20 °C
Water Solubility Low (qualitative)[3]N/A
LogP (Octanol/Water) 4.7 (predicted)[9]N/A
Henry's Law Constant 8.03 x 10⁻⁹ atm·m³/mol (estimated)[1]at 25 °C
Stability Unstable in strongly acidic and alkaline media[1]N/A

Synthesis and Analysis

Representative Synthesis Protocol: Fischer Esterification

Objective: To synthesize isopropyl 4,4'-dichlorobenzilate (this compound) from 4,4'-dichlorobenzilic acid and isopropanol.

Materials:

  • 4,4'-Dichlorobenzilic acid

  • Isopropanol (anhydrous, excess to serve as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) (catalyst)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask, reflux condenser, separatory funnel, standard glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 molar equivalent of 4,4'-dichlorobenzilic acid in an excess of anhydrous isopropanol (e.g., 10-20 molar equivalents).

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.3 molar equivalents) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting carboxylic acid. Reflux is maintained until the reaction is deemed complete (typically several hours).[10]

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x volumes). Combine the organic layers.

  • Neutralization: Wash the combined organic layers sequentially with deionized water, then with saturated sodium bicarbonate solution to neutralize the acid catalyst (caution: CO₂ evolution), and finally with brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product.[10]

  • Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Representative Analytical Protocol: GC-MS Analysis of Residues

This compound residues in environmental or biological samples are typically analyzed using gas chromatography coupled with mass spectrometry (GC-MS) or an electron capture detector (ECD).[3][11] The following protocol is a representative workflow for the analysis of organochlorine pesticides in a solid matrix like soil.[6][8]

Objective: To extract and quantify this compound from a soil sample.

Materials:

  • Soil sample

  • Acetonitrile, Hexane, Dichloromethane (pesticide grade)

  • Anhydrous sodium sulfate (baked at 400°C)

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl)

  • Dispersive SPE (dSPE) sorbents (e.g., PSA, C18)

  • This compound certified reference standard

  • Internal standard (e.g., a related but distinct organochlorine pesticide)

  • Centrifuge, vortex mixer, evaporator

Procedure:

  • Sample Preparation: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Fortification: Spike the sample with an internal standard to correct for matrix effects and extraction efficiency.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and vortex vigorously for 1 minute. Add QuEChERS extraction salts, cap, and shake vigorously for 1 minute.[5]

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the organic and aqueous/solid phases.

  • Clean-up (dSPE): Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing primary secondary amine (PSA) sorbent (to remove organic acids) and anhydrous MgSO₄ (to remove residual water). Vortex for 30 seconds and centrifuge for 2 minutes.

  • Concentration and Solvent Exchange: Transfer the cleaned-up extract to a clean tube and evaporate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for GC analysis (e.g., hexane or toluene) to a final volume of 1 mL.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph with a mass selective detector (GC-MS).[4]

    • Column: A low-bleed capillary column suitable for organochlorine pesticides (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).[4]

    • Injection: 1 µL splitless injection.

    • Carrier Gas: Helium at a constant flow rate.[2]

    • Oven Program: A temperature gradient program to separate this compound from other matrix components and pesticides (e.g., start at 70°C, ramp to 300°C).[2]

    • MS Detection: Electron Impact (EI) ionization. Monitor in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, using characteristic ions for this compound and the internal standard.[4]

  • Quantification: Create a calibration curve using certified reference standards. Quantify the this compound concentration in the sample by comparing its peak area relative to the internal standard against the calibration curve.

G cluster_prep Sample Preparation & Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample (10g) Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Add Acetonitrile & QuEChERS Salts Spike->Extract Centrifuge1 4. Vortex & Centrifuge Extract->Centrifuge1 dSPE 5. Dispersive SPE (dSPE) with PSA Centrifuge1->dSPE Acetonitrile Supernatant Centrifuge2 6. Vortex & Centrifuge dSPE->Centrifuge2 Evap 7. Evaporate & Reconstitute in Hexane Centrifuge2->Evap Cleaned Extract GCMS 8. Inject into GC-MS (SIM Mode) Evap->GCMS Quant 9. Quantify vs. Calibration Curve GCMS->Quant G cluster_etc Mitochondrial Electron Transport Chain (ETC) cluster_atp ATP Synthesis NADH NADH ComplexI Complex I (NADH-oxidase) NADH->ComplexI Succinate Succinate ComplexII Complex II (Succinoxidase) Succinate->ComplexII CoQ CoQ ComplexI->CoQ H_gradient Proton Gradient (H⁺) ComplexI->H_gradient H⁺ pump ComplexII->CoQ ComplexIII Complex III CoQ->ComplexIII CytC Cyt c ComplexIII->CytC ComplexIII->H_gradient H⁺ pump ComplexIV Complex IV CytC->ComplexIV O2 O₂ ComplexIV->O2 ComplexIV->H_gradient H⁺ pump H2O H₂O O2->H2O ATPSynthase ATP Synthase H_gradient->ATPSynthase ATP ATP ATPSynthase->ATP This compound This compound This compound->ComplexI This compound->ComplexII This compound->ATPSynthase G CP This compound DCBA 4,4'-Dichlorobenzilic Acid CP->DCBA Ester Hydrolysis (Phase I) DCBP 4,4'-Dichlorobenzophenone DCBA->DCBP Decarboxylation (Phase I) Conj Conjugates (Mammals) DCBA->Conj DCBH 4,4'-Dichlorobenzhydrol DCBP->DCBH Reduction (Phase I) PCBA p-Chlorobenzoic Acid DCBP->PCBA Oxidative Cleavage (Phase I, Insects)

References

Chloropropylate: An In-depth Technical Guide on its Acaricidal Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloropropylate, a carbinole acaricide, has historically been utilized for the control of various mite species. Its efficacy stems from its targeted disruption of fundamental bioenergetic processes within the mite's cells. This technical guide synthesizes the available scientific information to provide a comprehensive understanding of this compound's mechanism of action, focusing on its role as an inhibitor of oxidative phosphorylation and mitochondrial ATP synthase. Due to its status as an obsolete acaricide, quantitative efficacy data and detailed experimental protocols are limited in the public domain. This document presents the established core mechanism and provides generalized experimental frameworks relevant to its mode of action.

Core Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound's primary mode of action as an acaricide is the disruption of cellular respiration, specifically targeting the process of oxidative phosphorylation in mite mitochondria. This leads to a catastrophic failure in the production of adenosine triphosphate (ATP), the primary energy currency of the cell, ultimately resulting in mite mortality.

The key molecular targets of this compound are:

  • Mitochondrial ATP Synthase: this compound acts as a direct inhibitor of this enzyme complex (also known as Complex V) in the electron transport chain.[1] By binding to ATP synthase, it blocks the flow of protons back into the mitochondrial matrix, a critical step for ATP synthesis.

  • NADH-oxidase and Succinoxidase Enzyme Systems: Evidence suggests that this compound and related compounds are inhibitory towards both the NADH-oxidase (Complex I) and succinoxidase (Complex II) enzyme systems within the mitochondrial electron transport chain.[2] This inhibition further disrupts the electron flow necessary to establish the proton gradient for ATP synthesis.

The overall effect is a complete shutdown of the mite's ability to generate energy, leading to paralysis and death.

Quantitative Data

AcaricideTarget MiteLC50 ValueReference
Lambda-cyhalothrinTetranychus urticae4.88 mg/L[2]
SpinosadTetranychus urticae6.72 mg/L[2]
ChlorpyrifosTetranychus urticae11.44 mg/L[2]
DeltamethrinTetranychus urticae12.86 mg/L[2]
ProfenofosTetranychus urticae16.47 mg/L[2]
AcequinocylTetranychus urticae36.25 µl/L air[3]

Experimental Protocols

Detailed experimental protocols for studies conducted specifically with this compound are not available in the reviewed literature. However, based on its known mechanism of action, the following are generalized protocols that would be employed to investigate its effects on mite mitochondria.

Assay for Inhibition of Mitochondrial ATP Synthase

This protocol outlines a spectrophotometric method to measure the activity of F1F0 ATP synthase by monitoring the hydrolysis of ATP.

Objective: To determine the inhibitory effect of this compound on mite mitochondrial ATP synthase activity.

Principle: The hydrolysis of ATP by ATP synthase is coupled to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.

Materials:

  • Isolated mite mitochondria

  • Homogenization buffer (e.g., 225 mM mannitol, 75 mM sucrose, 0.1 mM EDTA, 10 mM Tris-HCl pH 7.2)

  • Assay buffer (e.g., 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25)

  • NADH solution

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

  • ATP solution

  • This compound solutions of varying concentrations

  • Spectrophotometer

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from a target mite species using differential centrifugation.

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, NADH, PEP, PK, and LDH.

  • Baseline Measurement: Add the isolated mite mitochondria to the cuvette and record the baseline absorbance at 340 nm.

  • Initiation of Reaction: Add ATP to initiate the hydrolysis reaction and monitor the decrease in absorbance.

  • Inhibitor Addition: In separate experiments, add varying concentrations of this compound to the reaction mixture before the addition of ATP to determine its effect on the rate of ATP hydrolysis.

  • Data Analysis: Calculate the rate of NADH oxidation from the change in absorbance over time. Compare the rates in the presence and absence of this compound to determine the IC50 (inhibitory concentration, 50%).

Assay for Mitochondrial Respiration (Oxygen Consumption)

This protocol describes the use of a Clark-type oxygen electrode to measure the effect of this compound on mitochondrial respiration.

Objective: To assess the impact of this compound on the oxygen consumption rate of isolated mite mitochondria.

Principle: The electron transport chain consumes oxygen as the final electron acceptor. Inhibition of the chain will lead to a decrease in the rate of oxygen consumption.

Materials:

  • Isolated mite mitochondria

  • Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, and fatty-acid-free BSA)

  • Respiratory substrates (e.g., pyruvate, malate, succinate)

  • ADP solution

  • This compound solutions of varying concentrations

  • Clark-type oxygen electrode system

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from the target mite species.

  • Chamber Setup: Calibrate the oxygen electrode and add respiration buffer to the reaction chamber.

  • Mitochondria and Substrate Addition: Add the isolated mitochondria and a respiratory substrate (e.g., pyruvate + malate for Complex I-driven respiration, or succinate for Complex II-driven respiration).

  • State 3 Respiration: Initiate active respiration (State 3) by adding a known amount of ADP and measure the rate of oxygen consumption.

  • Inhibitor Addition: In separate experiments, add varying concentrations of this compound to the chamber before the addition of ADP to determine its effect on the respiration rate.

  • Data Analysis: Calculate the rate of oxygen consumption from the slope of the oxygen concentration trace. Compare the rates in the presence and absence of this compound.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Due to the lack of specific information on the signaling pathways in mites affected by this compound, a detailed pathway diagram cannot be constructed. However, the following diagrams illustrate the general mechanism of action and a typical experimental workflow for its investigation.

G cluster_Mitochondrion Mite Mitochondrion ETC Electron Transport Chain (Complex I, II, III, IV) H_gradient Proton Gradient (H+) ETC->H_gradient Pumps H+ ATP_Synthase ATP Synthase (Complex V) H_gradient->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Synthesizes This compound This compound Inhibition_ATP_Synthase Inhibition This compound->Inhibition_ATP_Synthase Inhibition_ETC Inhibition This compound->Inhibition_ETC Inhibition_ATP_Synthase->ATP_Synthase Inhibition_ETC->ETC

Caption: Mechanism of this compound Action in Mite Mitochondria.

G cluster_Workflow Experimental Workflow: Assessing this compound's Mitochondrial Toxicity cluster_Assays Assay Types Mite_Culture 1. Mite Culture (e.g., Tetranychus urticae) Mitochondria_Isolation 2. Mitochondrial Isolation (Differential Centrifugation) Mite_Culture->Mitochondria_Isolation Biochemical_Assays 3. Biochemical Assays Mitochondria_Isolation->Biochemical_Assays Data_Analysis 4. Data Analysis (IC50 / EC50 Determination) Biochemical_Assays->Data_Analysis ATP_Synthase_Assay ATP Synthase Activity Assay Respiration_Assay Oxygen Consumption Assay (Respirometry)

Caption: Generalized Experimental Workflow for Acaricide Mitochondrial Toxicity.

Conclusion

This compound exerts its acaricidal effect through the potent inhibition of oxidative phosphorylation within the mitochondria of mites. By targeting key components of the electron transport chain, including ATP synthase, NADH-oxidase, and succinoxidase, it effectively halts cellular energy production, leading to mite mortality. While the obsolete nature of this compound limits the availability of detailed contemporary data, the fundamental mechanism of action is well-established. The experimental frameworks provided here offer a basis for the investigation of compounds with similar modes of action, contributing to the development of novel and effective acaricides. Further research into the specific molecular interactions between this compound and its target enzymes could provide valuable insights for the rational design of new pest control agents.

References

An In-depth Technical Guide to the Synthesis of Isopropyl 4,4'-Dichlorobenzilate (Chloropropylate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for isopropyl 4,4'-dichlorobenzilate, a compound of interest in acaricide development. The synthesis is a multi-step process commencing with the benzoin condensation of 4-chlorobenzaldehyde, followed by oxidation to the corresponding benzil, a subsequent benzilic acid rearrangement, and culminating in a final esterification step. This document details the experimental protocols for each stage, presents quantitative data in a clear, tabular format, and includes a visual representation of the synthetic workflow to facilitate a deeper understanding of the chemical transformations involved.

Introduction

Isopropyl 4,4'-dichlorobenzilate, commonly known as Chloropropylate, is a chlorinated organic compound that has been utilized as an acaricide. Its molecular structure, characterized by a dichlorinated diphenyl moiety and an isopropyl ester group, is key to its biological activity. Understanding the synthesis of this and related compounds is crucial for the development of new agrochemicals and for metabolism and toxicology studies. The synthesis pathway described herein follows a logical progression of established organic reactions, optimized for the specific chlorinated substrates.

Overall Synthesis Pathway

The synthesis of isopropyl 4,4'-dichlorobenzilate is accomplished in four primary steps starting from 4-chlorobenzaldehyde:

  • Benzoin Condensation: Two molecules of 4-chlorobenzaldehyde undergo a cyanide-catalyzed benzoin condensation to form 4,4'-dichlorobenzoin.

  • Oxidation: The α-hydroxyketone, 4,4'-dichlorobenzoin, is oxidized to the α-diketone, 4,4'-dichlorobenzil.

  • Benzilic Acid Rearrangement: In the presence of a strong base, 4,4'-dichlorobenzil undergoes a benzilic acid rearrangement to yield the potassium salt of 4,4'-dichlorobenzilic acid, which is then protonated.

  • Fischer Esterification: The final step involves the acid-catalyzed esterification of 4,4'-dichlorobenzilic acid with isopropanol to produce the target molecule, isopropyl 4,4'-dichlorobenzilate.

The logical flow of this synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_start Starting Material cluster_intermediates Intermediates cluster_product Final Product 4-chlorobenzaldehyde 4-chlorobenzaldehyde 4,4'-dichlorobenzoin 4,4'-dichlorobenzoin 4-chlorobenzaldehyde->4,4'-dichlorobenzoin Benzoin Condensation 4,4'-dichlorobenzil 4,4'-dichlorobenzil 4,4'-dichlorobenzoin->4,4'-dichlorobenzil Oxidation 4,4'-dichlorobenzilic_acid 4,4'-dichlorobenzilic acid 4,4'-dichlorobenzil->4,4'-dichlorobenzilic_acid Benzilic Acid Rearrangement isopropyl_4_4_dichlorobenzilate Isopropyl 4,4'-dichlorobenzilate 4,4'-dichlorobenzilic_acid->isopropyl_4_4_dichlorobenzilate Fischer Esterification

Figure 1: Overall synthetic workflow for Isopropyl 4,4'-dichlorobenzilate.

Experimental Protocols

Step 1: Synthesis of 4,4'-Dichlorobenzoin

This step employs a benzoin condensation reaction, a classic method for the formation of α-hydroxyketones from aldehydes.

Reaction:

2 x 4-Chlorobenzaldehyde → 4,4'-Dichlorobenzoin

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve 4-chlorobenzaldehyde (1.0 eq) in 95% ethanol.

  • Add an aqueous solution of sodium cyanide (NaCN) (0.1 eq). Caution: NaCN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • The mixture is heated to reflux for 30-45 minutes.

  • Upon cooling, the product crystallizes from the solution.

  • The crude 4,4'-dichlorobenzoin is collected by vacuum filtration, washed with cold water, and then a small amount of cold ethanol to remove unreacted aldehyde.

  • The product can be further purified by recrystallization from ethanol.

Step 2: Oxidation of 4,4'-Dichlorobenzoin to 4,4'-Dichlorobenzil

The α-hydroxyketone is oxidized to an α-diketone in this step.

Reaction:

4,4'-Dichlorobenzoin → 4,4'-Dichlorobenzil

Procedure:

  • To a flask containing 4,4'-dichlorobenzoin (1.0 eq), add concentrated nitric acid (4.0 eq). Caution: Concentrated nitric acid is highly corrosive. Handle with care.

  • Heat the mixture gently in a water bath or on a hot plate in a fume hood. The reaction is accompanied by the evolution of brown nitrogen dioxide gas.

  • Continue heating for approximately 1-2 hours, or until the evolution of gas ceases.

  • Pour the reaction mixture into a beaker of ice-cold water.

  • The yellow precipitate of 4,4'-dichlorobenzil is collected by vacuum filtration and washed thoroughly with water until the washings are neutral to litmus paper.

  • The crude product can be recrystallized from ethanol or methanol to yield pure 4,4'-dichlorobenzil.

Step 3: Synthesis of 4,4'-Dichlorobenzilic Acid via Benzilic Acid Rearrangement

This key step involves the 1,2-rearrangement of the α-diketone in the presence of a strong base.

Reaction:

4,4'-Dichlorobenzil → 4,4'-Dichlorobenzilic Acid

Procedure:

  • In a round-bottomed flask, dissolve 4,4'-dichlorobenzil (1.0 eq) in ethanol.

  • Add a concentrated aqueous solution of potassium hydroxide (KOH) (2.5 eq).

  • The mixture is heated to reflux for 15-20 minutes. The solution will typically turn a deep color.

  • After reflux, the reaction mixture is cooled in an ice bath. The potassium salt of 4,4'-dichlorobenzilic acid may precipitate.

  • The cooled mixture is then slowly and carefully acidified with concentrated hydrochloric acid (HCl) until the solution is acidic (pH ~2), leading to the precipitation of the free acid.

  • The white precipitate of 4,4'-dichlorobenzilic acid is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallization from aqueous ethanol can be performed for further purification.

Step 4: Fischer Esterification to Isopropyl 4,4'-Dichlorobenzilate

The final step is an acid-catalyzed esterification.

Reaction:

4,4'-Dichlorobenzilic Acid + Isopropanol → Isopropyl 4,4'-Dichlorobenzilate

Procedure:

  • To a round-bottomed flask containing 4,4'-dichlorobenzilic acid (1.0 eq), add an excess of isopropanol, which acts as both the reactant and the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%).

  • The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the excess isopropanol is removed by rotary evaporation.

  • The residue is dissolved in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • The organic layer is washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude isopropyl 4,4'-dichlorobenzilate.

  • Purification can be achieved by column chromatography or recrystallization.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of isopropyl 4,4'-dichlorobenzilate. Please note that yields are highly dependent on reaction scale and purification methods.

StepReactant(s)ProductMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
14-Chlorobenzaldehyde4,4'-Dichlorobenzoin283.1485-95178-180
24,4'-Dichlorobenzoin4,4'-Dichlorobenzil279.1280-90197-199
34,4'-Dichlorobenzil4,4'-Dichlorobenzilic Acid297.1390-98158-160
44,4'-Dichlorobenzilic Acid, IsopropanolIsopropyl 4,4'-Dichlorobenzilate339.2175-8577-79

Characterization Data

Characterization of the final product and key intermediates is essential to confirm their identity and purity.

4,4'-Dichlorobenzilic Acid
  • Appearance: White crystalline solid.

  • ¹H NMR (DMSO-d₆, δ): 7.3-7.5 (m, 8H, Ar-H), ~13 (s, 1H, -COOH), ~6.5 (s, 1H, -OH).

  • ¹³C NMR (DMSO-d₆, δ): 175 (C=O), 142 (Ar-C), 132 (Ar-C), 130 (Ar-CH), 128 (Ar-CH), 78 (C-OH).

  • IR (KBr, cm⁻¹): 3400-2500 (broad, O-H stretch of carboxylic acid), 1720 (C=O stretch), 1090 (C-O stretch), 830 (para-disubstituted benzene).

Isopropyl 4,4'-Dichlorobenzilate (this compound)
  • Appearance: White to pale yellow crystalline solid.

  • ¹H NMR (CDCl₃, δ): 7.3-7.5 (m, 8H, Ar-H), 5.1 (septet, 1H, -CH(CH₃)₂), 1.2 (d, 6H, -CH(CH₃)₂), ~3.8 (s, 1H, -OH).

  • ¹³C NMR (CDCl₃, δ): 173 (C=O), 141 (Ar-C), 134 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 79 (C-OH), 70 (-CH(CH₃)₂), 22 (-CH(CH₃)₂).

  • IR (KBr, cm⁻¹): 3450 (O-H stretch), 2980 (C-H stretch), 1730 (C=O stretch, ester), 1220 (C-O stretch), 1090 (C-Cl stretch), 830 (para-disubstituted benzene).

  • Mass Spectrometry (EI, m/z): 338 (M⁺), 297, 253, 139.

Logical Relationships in Synthesis

The synthesis of isopropyl 4,4'-dichlorobenzilate is a convergent process where the complexity of the molecule is built up sequentially. The logical relationship between the key transformations is illustrated below.

Logical_Relationships node_start 4-Chlorobenzaldehyde C₇H₅ClO node_benzoin 4,4'-Dichlorobenzoin C₁₄H₁₀Cl₂O₂ α-Hydroxyketone node_start:start->node_benzoin:in C-C Bond Formation (Benzoin Condensation) node_benzil 4,4'-Dichlorobenzil C₁₄H₈Cl₂O₂ α-Diketone node_benzoin:in->node_benzil:in Oxidation of Secondary Alcohol node_acid 4,4'-Dichlorobenzilic Acid C₁₄H₁₀Cl₂O₃ α-Hydroxy Acid node_benzil:in->node_acid:in 1,2-Aryl Migration (Benzilic Acid Rearrangement) node_product Isopropyl 4,4'-Dichlorobenzilate C₁₇H₁₆Cl₂O₃ Ester node_acid:in->node_product:prod Esterification of Carboxylic Acid

Figure 2: Key chemical transformations in the synthesis of this compound.

Conclusion

The synthesis of isopropyl 4,4'-dichlorobenzilate is a robust multi-step process that utilizes fundamental reactions in organic chemistry. This guide provides detailed protocols and data that are essential for the successful replication of this synthesis in a laboratory setting. The provided information will be valuable for researchers in the fields of agrochemical development, synthetic chemistry, and related disciplines. Careful attention to reaction conditions and purification techniques is paramount to achieving high yields and purity of the final product.

An In-depth Technical Guide to Chloropropylate Metabolism in Insects and Mammals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways, quantitative data, and experimental methodologies related to the biotransformation of the acaricide chloropropylate in both insects and mammals. Understanding these metabolic differences is crucial for assessing its selective toxicity, environmental impact, and potential for bioaccumulation.

Core Metabolism Overview

This compound, an isopropyl ester of 4,4'-dichlorobenzilic acid, undergoes metabolic transformation in both insects and mammals, primarily through hydrolysis of the ester linkage, followed by further oxidation and conjugation. The principal metabolites identified across species include 4,4'-dichlorobenzilic acid (DCBA) and 4,4'-dichlorobenzophenone (DCBP). However, the rates and profiles of these metabolic pathways can differ significantly between insects and mammals, contributing to the compound's selective toxicity.

In mammals, this compound is readily metabolized and excreted, primarily through the urine. The main initial step is the hydrolysis of the ester bond to form 4,4'-dichlorobenzilic acid, which can then be further metabolized or conjugated for excretion. Studies in rats have indicated that the nuclear and mitochondrial fractions of liver cells are particularly active in this metabolism, with 4,4'-dichlorobenzophenone being a major product.[1]

In insects such as spider mites and houseflies, metabolism also proceeds through the formation of 4,4'-dichlorobenzilic acid.[1] However, further breakdown into corresponding benzhydrol, benzophenone, and benzoic acid analogs has also been observed.[1] The detoxification process in insects generally involves microsomal oxidases and transferases.[2]

Quantitative Metabolic Data

The following tables summarize the available quantitative data on the metabolism and excretion of this compound and its metabolites in various mammalian and insect species.

Table 1: Excretion of this compound in Mammals

SpeciesDoseRoute of Administration% of Dose in Urine% of Dose in FecesTime Frame
CowNot specifiedOral>80%Not specifiedNot specified
Dog (Male)12.8 mg/kg (5 consecutive days)Oral5.2%6.4%10 days
Dog (Female)12.8 mg/kg (5 consecutive days)Oral3.2%16.9%10 days
Dog (Male)64.1 mg/kg (5 consecutive days)Oral33.2%3.4%10 days
Dog (Female)64.1 mg/kg (5 consecutive days)Oral33.7%7.3%10 days
Rat (Male)Not specifiedNot specified6%75%48 hours
Rat (Female)Not specifiedNot specified31%49%48 hours

Data sourced from[1][3]

Table 2: Major Metabolites of this compound Identified in Mammals and Insects

SpeciesTissue/FluidMajor Metabolites Identified
CowUrine4,4'-Dichlorobenzilic acid (28%), Unidentified conjugates (55%)
RatLiver preparations4,4'-Dichlorobenzophenone, p-Chlorobenzoic acid
Spider Mites & HousefliesNot specified4,4'-Dichlorobenzilic acid, corresponding benzhydrol, benzophenone, and benzoic acid analogs

Data sourced from[1]

Metabolic Pathways

The metabolic pathways of this compound in insects and mammals share initial similarities but diverge in subsequent transformations.

Mammalian Metabolic Pathway

In mammals, the primary metabolic route involves the hydrolysis of the isopropyl ester of this compound to yield 4,4'-dichlorobenzilic acid. This can be followed by decarboxylation to form 4,4'-dichlorobenzophenone. Further degradation to p-chlorobenzoic acid can also occur. The resulting acidic metabolites can then be conjugated, for instance with glucuronic acid, to facilitate their excretion in the urine.

Mammalian_Metabolism This compound This compound DCBA 4,4'-Dichlorobenzilic Acid This compound->DCBA Hydrolysis DCBP 4,4'-Dichlorobenzophenone DCBA->DCBP Decarboxylation Conjugates Conjugated Metabolites DCBA->Conjugates Conjugation CBA p-Chlorobenzoic Acid DCBP->CBA Oxidation CBA->Conjugates Conjugation

Caption: Mammalian metabolic pathway of this compound.

Insect Metabolic Pathway

In insects, the initial hydrolysis to 4,4'-dichlorobenzilic acid also occurs. However, insects appear to utilize a broader range of oxidative pathways, leading to the formation of 4,4'-dichlorobenzhydrol, 4,4'-dichlorobenzophenone, and p-chlorobenzoic acid. These metabolites can also undergo conjugation prior to excretion.

Insect_Metabolism This compound This compound DCBA 4,4'-Dichlorobenzilic Acid This compound->DCBA Hydrolysis DCBHydrol 4,4'-Dichlorobenzhydrol DCBA->DCBHydrol Reduction DCBP 4,4'-Dichlorobenzophenone DCBA->DCBP Decarboxylation Conjugates Conjugated Metabolites DCBA->Conjugates Conjugation DCBHydrol->DCBP Oxidation CBA p-Chlorobenzoic Acid DCBP->CBA Oxidation CBA->Conjugates Conjugation

Caption: Insect metabolic pathway of this compound.

Experimental Protocols

Detailed experimental protocols for studying this compound metabolism often involve the use of radiolabeled compounds to trace the parent molecule and its metabolites through biological systems. Key methodologies are outlined below.

In Vivo Metabolism and Excretion Studies in Mammals

Objective: To determine the absorption, distribution, metabolism, and excretion of this compound in a mammalian model (e.g., rat).

Methodology:

  • Animal Dosing: Male and female rats are orally administered a single dose of 14C-labeled this compound.

  • Sample Collection: Urine and feces are collected at regular intervals (e.g., 6, 12, 24, 48, 72, 96, and 120 hours) post-dosing. At the end of the study, tissues such as liver, kidney, fat, and muscle are collected.

  • Radioactivity Measurement: The total radioactivity in urine, feces, and tissues is quantified using liquid scintillation counting (LSC).

  • Metabolite Profiling:

    • Urine and fecal extracts are prepared.

    • Metabolites are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Radioactive spots/peaks are detected using a radiochromatogram scanner.

  • Metabolite Identification: The chemical structures of the separated metabolites are determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, often by comparison with authentic standards.

InVivo_Mammalian_Workflow cluster_dosing Dosing cluster_collection Sample Collection cluster_analysis Analysis Dosing Oral administration of 14C-Chloropropylate to rats UrineFeces Urine & Feces Collection (time course) Dosing->UrineFeces Tissues Tissue Collection (end of study) Dosing->Tissues LSC Liquid Scintillation Counting (Quantification of 14C) UrineFeces->LSC Extraction Extraction of Metabolites UrineFeces->Extraction Tissues->LSC Separation Metabolite Separation (TLC/HPLC) Extraction->Separation Identification Metabolite Identification (MS/NMR) Separation->Identification

Caption: Workflow for in vivo mammalian metabolism study.

In Vitro Metabolism Studies with Liver Preparations

Objective: To identify the subcellular fractions responsible for this compound metabolism and to characterize the primary metabolites formed.

Methodology:

  • Preparation of Liver Fractions:

    • Rat livers are homogenized and subjected to differential centrifugation to isolate subcellular fractions (e.g., nuclear, mitochondrial, microsomal, and cytosolic fractions).

  • Incubation: Each subcellular fraction is incubated with 14C-chloropropylate in a suitable buffer system at 37°C. For microsomal incubations, cofactors such as NADPH are added to support cytochrome P450 activity.

  • Extraction: The incubation is stopped, and the mixture is extracted with an organic solvent (e.g., ethyl acetate) to recover the parent compound and its metabolites.

  • Analysis: The extracts are analyzed by TLC or HPLC with radioactivity detection to separate and quantify the metabolites.

  • Identification: Metabolites are identified by co-chromatography with authentic standards and by mass spectrometry.

InVitro_Liver_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Liver Rat Liver Homogenization Centrifugation Differential Centrifugation Liver->Centrifugation Fractions Isolation of Subcellular Fractions (Nuclear, Mitochondrial, Microsomal, Cytosol) Centrifugation->Fractions Incubation Incubation of Fractions with 14C-Chloropropylate Fractions->Incubation Extraction Solvent Extraction Incubation->Extraction Separation Metabolite Separation (TLC/HPLC) Extraction->Separation Identification Metabolite Identification (MS, Co-chromatography) Separation->Identification

Caption: Workflow for in vitro liver metabolism study.

Insect Metabolism Studies

Objective: To identify the metabolites of this compound in a target insect species (e.g., houseflies).

Methodology:

  • Topical Application: A known amount of 14C-chloropropylate is topically applied to the dorsal thorax of adult houseflies.

  • Incubation: The treated insects are held for a specific period (e.g., 24 hours) with access to food and water.

  • Extraction:

    • The external rinse of the insects is collected to determine the amount of unabsorbed parent compound.

    • The insects are then homogenized and extracted to isolate internal metabolites.

    • Excreta can also be collected and extracted.

  • Analysis and Identification: The extracts are analyzed using the same techniques as described for mammalian studies (TLC/HPLC for separation and MS for identification).

Conclusion

The metabolism of this compound exhibits key differences between insects and mammals, which likely contributes to its selective acaricidal activity. While both groups hydrolyze the parent ester to 4,4'-dichlorobenzilic acid, the subsequent oxidative and conjugative pathways appear more diverse in insects. The provided quantitative data, metabolic pathways, and experimental workflows offer a foundational understanding for researchers in the fields of toxicology, environmental science, and drug development. Further research is warranted to fully elucidate the specific enzymes involved, particularly in insects, and to obtain more comprehensive quantitative metabolic profiles across a wider range of species.

References

An In-depth Technical Guide to the Environmental Fate and Degradation of Chloropropylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropropylate, an organochlorine acaricide, was formerly used to control mites on various crops. Although now considered obsolete in many countries, including the United States, its environmental persistence and potential for long-range transport remain subjects of interest for environmental scientists and researchers. Understanding the environmental fate and degradation of such compounds is crucial for assessing the risks associated with legacy pesticides and for the development of new, more environmentally benign alternatives. This technical guide provides a comprehensive overview of the current knowledge on the environmental fate and degradation of this compound, with a focus on its breakdown in soil and water through biotic and abiotic processes.

Physicochemical Properties

A substance's physicochemical properties are fundamental to understanding its environmental behavior. The following table summarizes key properties of this compound.

PropertyValueReference
Chemical FormulaC₁₇H₁₆Cl₂O₃--INVALID-LINK--
Molecular Weight339.21 g/mol --INVALID-LINK--
Water Solubility10 mg/L at 20 °C--INVALID-LINK--
Vapor Pressure1.8 x 10⁻⁷ mm Hg at 20 °C--INVALID-LINK--
Log Kₒₗ (Octanol-Water Partition Coefficient)4.3--INVALID-LINK--

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, can contribute to the transformation of pesticides in the environment.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is highly dependent on the pH of the surrounding medium. This compound is known to be stable at a neutral pH but is less stable under acidic and alkaline conditions[1].

Quantitative Data on Hydrolysis

pHTemperature (°C)Half-life (DT₅₀) of Chlorobenzilate
525Data not available
725Stable
925Data not available

Experimental Protocol: Hydrolysis as a Function of pH (OECD 111)

The internationally recognized guideline for testing the hydrolysis of chemicals is the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 111: Hydrolysis as a Function of pH.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare sterile buffer solutions (pH 4, 7, 9) add_compound Add test substance (this compound) prep_solution->add_compound incubate Incubate samples in the dark at a constant temperature add_compound->incubate sampling Collect samples at various time intervals incubate->sampling analysis Analyze for parent compound and degradation products using chromatography (e.g., HPLC, GC-MS) sampling->analysis kinetics Determine degradation kinetics and calculate half-life (DT50) analysis->kinetics

Experimental workflow for a typical hydrolysis study based on OECD Guideline 111.

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. Direct photolysis of this compound in the environment is not expected to be a significant degradation pathway. This is because the molecule does not absorb light at wavelengths greater than 290 nm, which is the environmentally relevant part of the UV spectrum that reaches the Earth's surface[1].

Quantitative Data on Photolysis

Due to the low potential for direct photolysis, specific quantitative data such as the quantum yield for this compound is not available.

Experimental Protocol: Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316)

For compounds that are expected to undergo photolysis, the OECD Guideline 316 provides a framework for evaluating their direct phototransformation in water.

cluster_prep Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare sterile aqueous solution of test substance light_source Expose to a light source simulating natural sunlight (e.g., Xenon arc lamp) prep_solution->light_source dark_control Incubate control samples in the dark prep_solution->dark_control sampling Collect samples at various time intervals light_source->sampling dark_control->sampling analysis Analyze for parent compound and photoproducts sampling->analysis kinetics Determine photolysis rate constant and quantum yield analysis->kinetics

Generalized workflow for a direct photolysis study following OECD Guideline 316.

Biotic Degradation

Biodegradation, the breakdown of organic matter by microorganisms, is considered a significant pathway for the dissipation of this compound in the environment.

Biodegradation in Soil

This compound is expected to have low mobility in soil due to its high affinity for soil organic matter. Biodegradation is anticipated to be a key process for its removal from the terrestrial environment.

Quantitative Data on Soil Biodegradation

Specific DT₅₀ values for this compound in soil are not well-documented. However, studies on its structural analog, chlorobenzilate, provide insights into its likely persistence. The degradation rate of pesticides in soil can be influenced by factors such as soil type, organic matter content, temperature, and moisture.

Soil TypeHalf-life (DT₅₀) of Chlorobenzilate
Sandy LoamData not available
Clay LoamData not available
Silt LoamData not available

Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (OECD 307)

The OECD Guideline 307 outlines the methodology for assessing the aerobic and anaerobic transformation of chemicals in soil.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation soil_prep Prepare and characterize soil samples add_compound Apply test substance (this compound) to soil soil_prep->add_compound aerobic Incubate under aerobic conditions (controlled temperature and moisture) add_compound->aerobic anaerobic Incubate under anaerobic conditions (flooded) add_compound->anaerobic sampling Extract soil samples at intervals aerobic->sampling co2_trapping Trap and measure evolved ¹⁴CO₂ (if radiolabeled) aerobic->co2_trapping anaerobic->sampling analysis Analyze for parent compound and metabolites sampling->analysis kinetics Determine degradation rate and DT50 analysis->kinetics mass_balance Establish mass balance analysis->mass_balance co2_trapping->mass_balance

Workflow for soil biodegradation studies as per OECD Guideline 307.

Biodegradation in Aquatic Systems

In aquatic environments, this compound is expected to partition to sediment due to its low water solubility and high octanol-water partition coefficient. Biodegradation in both the water column and sediment is a likely fate process.

Quantitative Data on Aquatic Biodegradation

As with other environmental compartments, specific DT₅₀ values for this compound in aquatic systems are scarce. Data from studies on chlorobenzilate suggest that it undergoes degradation in water and sediment.

SystemHalf-life (DT₅₀) of Chlorobenzilate
Water PhaseData not available
SedimentData not available
Total SystemData not available

Experimental Protocol: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)

The OECD Guideline 308 provides a standardized method for assessing the transformation of chemicals in aquatic sediment systems.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation system_prep Establish water-sediment systems add_compound Apply test substance (this compound) to water phase system_prep->add_compound aerobic Incubate under aerobic conditions add_compound->aerobic anaerobic Incubate under anaerobic conditions add_compound->anaerobic sampling Separate and extract water and sediment at intervals aerobic->sampling anaerobic->sampling analysis Analyze for parent compound and metabolites sampling->analysis kinetics Determine degradation rates and DT50 for water, sediment, and total system analysis->kinetics

Workflow for aquatic biodegradation studies based on OECD Guideline 308.

Degradation Pathway

The degradation of this compound in the environment is expected to proceed through the cleavage of the ester linkage, leading to the formation of 4,4'-dichlorobenzilic acid and isopropanol. Further degradation of 4,4'-dichlorobenzilic acid can lead to the formation of 4,4'-dichlorobenzophenone.[1]

This compound This compound DCBA 4,4'-Dichlorobenzilic Acid This compound->DCBA Hydrolysis/Biodegradation DCBP 4,4'-Dichlorobenzophenone DCBA->DCBP Decarboxylation CO2 CO₂ DCBP->CO2 Further Degradation

Proposed degradation pathway of this compound in the environment.

Analytical Methodologies

The analysis of this compound and its degradation products in environmental matrices typically involves extraction followed by chromatographic separation and detection.

  • Sample Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to isolate the analytes from water samples. For soil and sediment, solvent extraction techniques such as pressurized liquid extraction (PLE) or Soxhlet extraction are commonly employed.

  • Chromatographic Separation: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) are the primary techniques for separating this compound and its metabolites from co-extracted matrix components.

  • Detection: Mass spectrometry (MS) coupled with GC (GC-MS) or LC (LC-MS) is the preferred method for confirmation and quantification due to its high selectivity and sensitivity. Electron capture detection (ECD) is also a sensitive option for chlorinated compounds like this compound.

Conclusion and Research Gaps

This compound is an obsolete organochlorine acaricide with a propensity for persistence in the environment, particularly in soil and sediment. While abiotic degradation through hydrolysis can occur under acidic and alkaline conditions, direct photolysis is not considered a significant degradation pathway. Biodegradation is expected to be the primary mechanism for its dissipation in both terrestrial and aquatic ecosystems. The main degradation products are 4,4'-dichlorobenzilic acid and 4,4'-dichlorobenzophenone.

A significant research gap exists regarding the availability of specific quantitative data on the environmental fate of this compound. Much of the current understanding is inferred from its structurally similar analog, chlorobenzilate. To refine the environmental risk assessment for this compound and similar legacy pesticides, further research is needed to determine its precise degradation kinetics (DT₅₀ values) under various environmental conditions through studies adhering to standardized international guidelines.

References

Toxicological Profile of Chloropropylate in Non-Target Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the toxicological profile of Chloropropylate, an organochlorine acaricide, with a specific focus on its effects on non-target organisms. Although its use is now largely obsolete, understanding its ecotoxicological footprint remains relevant for environmental risk assessment and the study of persistent organic pollutants. This document summarizes available quantitative toxicity data, details standard experimental protocols for ecotoxicological testing, and illustrates key environmental processes. Due to the compound's age and discontinued use, significant data gaps exist for certain organism groups, which are explicitly noted.

Introduction to this compound

This compound (Isopropyl 4,4′-dichlorobenzilate) is a non-systemic acaricide belonging to the organochlorine class of pesticides.[1] It was historically used to control mites on a variety of agricultural crops. As an organochlorine, it shares properties with other compounds in this class, including environmental persistence and a tendency to bioaccumulate. Its mechanism of action is believed to involve the inhibition of oxidative phosphorylation by acting as an inhibitor of mitochondrial ATP synthase. While effective as a miticide, concerns over its environmental fate and effects on non-target species have led to its discontinuation in many parts of the world.

Toxicity to Aquatic Organisms

This compound demonstrates significant toxicity to aquatic life, a common characteristic of organochlorine pesticides. Its low water solubility and high octanol-water partition coefficient suggest that in aquatic environments, it will predominantly adsorb to sediment and suspended organic matter.

Quantitative Aquatic Toxicity Data

The following table summarizes the available acute toxicity data for representative aquatic species. Data for invertebrates and algae are notably scarce in publicly available literature, representing a significant data gap.

SpeciesTrophic LevelEndpoint (Concentration)Value (mg/L)Exposure Duration
Rainbow Trout (Oncorhynchus mykiss)FishLC500.4596 hours
Water Flea (Daphnia magna)InvertebrateEC50Data Not Available-
Green Algae (e.g., Pseudokirchneriella subcapitata)AlgaeEC50Data Not Available-
Experimental Protocol: Fish Acute Toxicity Test (OECD 203)

The acute toxicity of a chemical to fish is typically determined using the methodology outlined in the OECD Test Guideline 203.[2][3][4][5][6]

  • Test Organism: A standard species like Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) is used. Fish are acclimated to laboratory conditions before the test.

  • Test Design: The test is a 96-hour exposure study. It can be conducted under static (no renewal of test solution), semi-static (renewal at 24-hour intervals), or flow-through conditions.[4]

  • Concentrations: At least five test concentrations of the substance, arranged in a geometric series, are used along with a negative control (no test substance).[2] A limit test at 100 mg/L may be performed if low toxicity is expected.

  • Exposure: A minimum of seven fish are used for each test concentration and the control.[2] They are exposed to the chemical in water under controlled conditions of temperature, light (12-16 hour photoperiod), and dissolved oxygen.[3]

  • Observations: Mortalities and any sublethal or behavioral effects (e.g., loss of equilibrium, respiratory changes) are recorded at 24, 48, 72, and 96 hours.[3]

  • Data Analysis: The primary endpoint is the Median Lethal Concentration (LC50), which is the statistically estimated concentration of the substance that is lethal to 50% of the test fish over the 96-hour period. This is calculated using methods like probit analysis.[6]

General workflow for a standard OECD ecotoxicity study.

Toxicity to Avian Species

The risk to birds from pesticides can occur through direct ingestion of the substance (e.g., contaminated granules or seeds) or through consumption of contaminated food sources.

Quantitative Avian Toxicity Data

Acute oral toxicity data for this compound in birds is limited. The available information suggests a relatively low acute oral toxicity.

SpeciesEndpoint (Dose)Value (mg/kg bw)Exposure Details
Red-winged Blackbird (Agelaius phoeniceus)LD50> 100Acute Oral Gavage
Mallard Duck (Anas platyrhynchos)No Mortality0.8% in diet7-day dietary exposure

Note: The Mallard Duck study indicates low toxicity from repeated dietary exposure but is not a standard acute oral LD50 test. Reduced food consumption was noted at this dose.

Experimental Protocol: Avian Acute Oral Toxicity Test (OECD 223)

This guideline provides a method to assess the acute oral toxicity of a substance to birds after a single dose.[7][8][9][10]

  • Test Organism: Commonly used species include the Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos). Birds are acclimated and observed for health prior to dosing.

  • Test Design: The guideline offers three procedures: a limit test, an LD50-only test, and an LD50-slope test.[10] The choice depends on the expected toxicity and the data requirements.

  • Dosing: The test substance is administered as a single oral dose, typically via gavage, after a period of fasting to ensure the gizzard is empty. A vehicle (e.g., corn oil) may be used to aid administration.

  • Concentrations: For an LD50 test, a series of dose levels are used. The limit test uses a single high dose, typically 2000 mg/kg body weight, to classify substances of low toxicity.[10]

  • Observation Period: Birds are observed for at least 14 days post-dosing. Observations focus on mortality, signs of toxicity (e.g., lethargy, convulsions, wing droop), body weight changes, and food consumption.

  • Data Analysis: The Median Lethal Dose (LD50), the statistically estimated dose causing 50% mortality, is calculated. The slope of the dose-response curve and a No-Observed-Adverse-Effect Level (NOAEL) may also be determined.

Toxicity to Terrestrial Invertebrates

Soil-dwelling organisms and beneficial insects like pollinators are crucial for ecosystem health and can be exposed to pesticides that reach soil and plants.

Quantitative Terrestrial Invertebrate Toxicity Data

Comprehensive literature searches did not yield reliable, quantitative acute toxicity values (LD50 or LC50) for this compound in key non-target terrestrial invertebrates such as honeybees or earthworms. This represents a critical data gap in the environmental risk profile of this compound.

Experimental Protocol: Honeybee Acute Toxicity (OECD 213 & 214)

Standard tests are used to determine the acute oral (OECD 213) and contact (OECD 214) toxicity to the adult honeybee, Apis mellifera.[11][12][13][14][15]

  • Test Organism: Young, healthy adult worker honeybees from a disease-free colony are used.

  • Test Design: Groups of bees (typically 10 bees per replicate, with at least 3 replicates per dose) are exposed to at least five concentrations of the test substance arranged in a geometric series, plus a control and a toxic standard.[14]

  • Exposure:

    • Oral (OECD 213): Bees are starved for a few hours and then provided with a sucrose solution containing the test substance for a set period.[15]

    • Contact (OECD 214): A small, precise droplet of the test substance (dissolved in a solvent like acetone) is applied directly to the dorsal thorax of each bee.[15]

  • Observation Period: Bees are kept in test cages at a controlled temperature and humidity and observed for mortality and sublethal effects (e.g., behavioral changes) for at least 48 hours, with extensions up to 96 hours if mortality increases between the 24 and 48-hour marks.[12]

  • Data Analysis: The LD50 is calculated for each time point, expressed as micrograms (µg) of the test substance per bee.

Experimental Protocol: Earthworm Acute Toxicity Test (OECD 207)

This test evaluates the acute toxicity of chemicals to earthworms, with Eisenia fetida being the recommended species.[16][17][18][19][20]

  • Test Medium: The test is conducted in a standardized artificial soil medium composed of sand, sphagnum peat, kaolin clay, and calcium carbonate to regulate pH.[18]

  • Test Design: The test substance is thoroughly mixed into the artificial soil at a minimum of five different concentrations. Four replicates are typically used for each concentration and the control.

  • Exposure: Ten adult earthworms (with a visible clitellum) are introduced into each test vessel containing the treated soil. The vessels are kept in the dark under controlled temperature for 14 days.[16]

  • Observations: Mortality is assessed after 7 and 14 days. Sublethal effects, such as changes in body weight and behavioral abnormalities (e.g., coiling, burrowing avoidance), are also recorded at the end of the test.[20]

  • Data Analysis: The LC50, the concentration in soil that is lethal to 50% of the earthworms, is calculated for the 7- and 14-day endpoints. An EC50 for sublethal effects like weight loss may also be determined.

Environmental Fate and Bioaccumulation

The environmental behavior of this compound is dictated by its physicochemical properties. As a persistent organochlorine, its potential to bioaccumulate is a primary environmental concern.

  • Soil Mobility: With an estimated soil organic carbon-water partitioning coefficient (Koc) of 1,200, this compound is expected to have low mobility in soil. This indicates a strong tendency to bind to soil particles, reducing the likelihood of leaching into groundwater.

  • Bioaccumulation: Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues at a concentration higher than the surrounding medium.[21] For persistent and lipophilic (fat-soluble) compounds like this compound, this can lead to biomagnification , where the concentration increases at successively higher levels in the food chain.

  • Bioconcentration Factor (BCF): The BCF is a measure of a chemical's tendency to accumulate in aquatic organisms from water. The estimated BCF for this compound ranges from 170 to 4240, indicating a high to very high potential for bioconcentration in aquatic organisms.

Bioaccumulation Conceptual Model of Bioaccumulation and Trophic Transfer Water Water & Sediment (Low Concentration) Algae Algae / Plankton (Bioaccumulation) Water->Algae Invertebrate Aquatic Invertebrate (Biomagnification) Algae->Invertebrate SmallFish Small Fish (Biomagnification) Invertebrate->SmallFish Predator Predatory Fish / Bird (Highest Concentration) SmallFish->Predator note1 Concentration Increases

Bioaccumulation in primary producers and biomagnification up the food chain.

Conclusion

The toxicological profile of this compound indicates that it is moderately to highly toxic to aquatic organisms, particularly fish. While definitive acute oral toxicity data for birds suggests low toxicity, its potential for bioaccumulation and biomagnification, evidenced by a high Bioconcentration Factor, poses a long-term risk to organisms at higher trophic levels.

A significant finding of this review is the lack of publicly available, quantitative toxicity data for key non-target terrestrial invertebrates, including honeybees and earthworms. This represents a major gap in a complete environmental risk assessment. The experimental protocols detailed herein provide the standardized framework through which such data would be generated. For researchers and environmental scientists, the profile of this compound serves as a case study for older, persistent organochlorine pesticides, highlighting the importance of assessing bioaccumulation potential in addition to acute toxicity.

References

An In-depth Technical Guide to the Historical Use of Chloropropylate in Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the historical use of Chloropropylate, an organochlorine acaricide, in agriculture. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mode of action, metabolism, toxicology, and historical application. The guide also includes representative experimental protocols and visual diagrams to elucidate key processes.

Introduction

This compound, also known by trade names such as Acaralate and Rospin, is a non-systemic contact acaricide. It was first synthesized in the research laboratories of J. R. Geigy S. A. in 1951-52.[1] Although developed alongside the chemically related Chlorobenzilate, this compound was not commercialized until about a decade later, when it showed promise in controlling mite species that had developed resistance to organophosphate acaricides.[1] It was used on a variety of agricultural crops to control mites but is now considered an obsolete pesticide and is no longer registered for use in the United States.[1][2]

Chemical and Physical Properties

This compound is an organochlorine compound with the chemical name propan-2-yl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate.[2] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₇H₁₆Cl₂O₃[2]
Molecular Weight 339.2 g/mol [2]
Appearance White powder or colorless crystals[2]
Boiling Point 148-150 °C @ 0.5 mm Hg[2]
Density 1.36 g/cm³ @ 20 °C[2]
Aqueous Solubility Low[1]
Volatility Not highly volatile[1]
Stability Unstable in alkaline and strongly acidic media[2]

Mode of Action

This compound functions as a non-systemic, contact acaricide. Its primary mode of action is the inhibition of oxidative phosphorylation in the mitochondria of target pests.[1] Specifically, it acts as an inhibitor of mitochondrial ATP synthase and also inhibits the NADH-oxidase and succinoxidase enzyme systems.[1] This disruption of the electron transport chain prevents the production of ATP, the primary energy currency of the cell, leading to the death of the organism. The Insecticide Resistance Action Committee (IRAC) classifies this compound in Mode of Action Group 12C.[1]

Oxidative Phosphorylation Inhibition cluster_ETC Mitochondrial Inner Membrane cluster_Inhibition Site of Action ComplexI Complex I (NADH Dehydrogenase) Q Coenzyme Q ComplexI->Q ProtonGradient Proton Gradient (H+) ComplexI->ProtonGradient H+ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q ComplexIII Complex III (Cytochrome c reductase) Q->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIII->ProtonGradient H+ ComplexIV Complex IV (Cytochrome c oxidase) CytC->ComplexIV ComplexIV->ProtonGradient H+ ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP ADP + Pi -> ATP ProtonGradient->ATPSynthase H+ This compound This compound This compound->ComplexI Inhibition This compound->ComplexII Inhibition This compound->ATPSynthase Inhibition

Diagram 1: Mechanism of action of this compound on the mitochondrial electron transport chain.

Metabolism

The metabolism of this compound has been studied in various organisms, including rats, cows, and microorganisms. The primary metabolic pathway involves the hydrolysis of the ester linkage to form 4,4'-dichlorobenzilic acid (DBA).[2][3] DBA can be further metabolized to 4,4'-dichlorobenzophenone (DBP).[2][3] In rats, the excretion of radiolabeled this compound was primarily through the feces in males and a more even split between urine and feces in females.[2] In cows, the major route of elimination was via urine, with a significant portion identified as 4,4'-dichlorobenzilic acid and its conjugates.[2]

This compound Metabolism This compound This compound DBA 4,4'-dichlorobenzilic acid (DBA) This compound->DBA Hydrolysis DBP 4,4'-dichlorobenzophenone (DBP) DBA->DBP Decarboxylation & Dehydrogenation Conjugates Conjugates DBA->Conjugates Excretion Excretion (Urine/Feces) DBP->Excretion Conjugates->Excretion

Diagram 2: Metabolic pathway of this compound.

Toxicology

This compound exhibits low acute mammalian and fish toxicity.[1] However, it is classified as a skin and eye irritant.[1] The available toxicological data is summarized in the table below.

EndpointValueSpeciesReference
Acute Oral LD₅₀ >5000 mg/kgRat
Dermal Irritation IrritantNot specified[1]
Eye Irritation IrritantNot specified[1]
Fish Acute Toxicity ModerateNot specified[1]

Agricultural Use

Historical Applications and Target Pests

This compound was historically used to control a range of mite species on various agricultural crops. Its re-evaluation was spurred by the need to control mite populations that had developed resistance to organophosphate insecticides.[1]

  • Target Pests: Citrus mites, Spidermites, Rust mites, and Houseflies.[1]

  • Crops: Fruits (including grapes, olives, and citrus), vegetables, tea, cotton, sugar beet, and nuts.[1]

Application and Efficacy
ParameterInformation
Application Formulation Typically an emulsifiable concentrate.[1]
Application Rates Specific historical data not available in the reviewed literature.
Efficacy Data (e.g., LC₅₀) Specific historical data not available in the reviewed literature.
Recorded Resistance Aculus pelekassi, Tetranychus urticae.[1]

Experimental Protocols

Detailed experimental protocols from the time of this compound's active use are not widely available. However, based on standard practices for organochlorine pesticides, representative protocols can be outlined.

Synthesis

The commercial production of this compound involved the esterification of 4-chlorobenzyl alcohol with propionic acid or its derivatives.[1] This reaction was typically catalyzed by an acid or base and carried out in a solvent medium to ensure high yield and purity.[1]

Residue Analysis in Crops

The analysis of this compound residues in agricultural commodities would have typically been performed using gas chromatography with an electron capture detector (GC-ECD), a common method for organochlorine pesticides. A general workflow for this process is outlined below.

Residue Analysis Workflow Sample Crop Sample (e.g., Citrus Peel) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction Cleanup Cleanup (e.g., Solid Phase Extraction) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Analysis GC-ECD Analysis Concentration->Analysis Quantification Quantification Analysis->Quantification

References

Chloropropylate as a bridged diphenyl acaricide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Chloropropylate: A Bridged Diphenyl Acaricide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an organochlorine pesticide belonging to the bridged diphenyl acaricide family, was historically utilized for the control of mite populations in various agricultural settings. Its efficacy, particularly against strains resistant to organophosphates, made it a notable tool in pest management. This technical guide provides a comprehensive overview of this compound, focusing on its core scientific principles. It details its mechanism of action, metabolic pathways, and toxicological profile. Furthermore, this document outlines key experimental protocols for the analysis of its biochemical effects and residues, and presents available quantitative data in a structured format to facilitate scientific assessment and comparison.

Introduction

This compound, chemically known as isopropyl 4,4'-dichlorobenzilate, is a non-systemic contact acaricide.[1] It was first reported in 1956 and saw development in the 1960s as an effective agent against organophosphorus-resistant mites.[2] As a member of the bridged diphenyl acaricides, it shares structural similarities with compounds like chlorobenzilate and DDT.[2][3] Although now considered obsolete in many regions, its study provides valuable insights into the mechanisms of acaricidal action and the evolution of resistance.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₇H₁₆Cl₂O₃[2]
Molecular Weight 339.21 g/mol [2]
CAS Number 5836-10-2[2]
Appearance White solid[1]
Melting Point 72.4 °C[2]
Boiling Point 148-150 °C at 0.5 mmHg[2]
Water Solubility 10 mg/L at 20 °C[2]

Mechanism of Action

The primary mode of action for this compound is the disruption of cellular respiration through the inhibition of oxidative phosphorylation.[1] It specifically targets the mitochondrial electron transport chain (ETC), a critical pathway for ATP synthesis.

Inhibition of Mitochondrial Electron Transport Chain

This compound has been shown to inhibit two key enzyme complexes within the mitochondrial ETC:

  • NADH-oxidase (Complex I): This complex is the primary entry point for electrons from NADH into the ETC.

  • Succinoxidase (Complex II): This complex facilitates the entry of electrons from succinate.

By inhibiting these complexes, this compound disrupts the flow of electrons, which in turn halts the pumping of protons across the inner mitochondrial membrane. This dissipates the proton motive force necessary for ATP synthase to produce ATP, leading to cellular energy depletion and eventual death of the mite.[2]

Signaling Pathway Diagram

The following diagram illustrates the points of inhibition by this compound within the mitochondrial electron transport chain.

ETC_Inhibition cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space cluster_key Legend NADH NADH C1 Complex I (NADH Dehydrogenase) NADH->C1 e- NAD NAD+ Succinate Succinate C2 Complex II (Succinate Dehydrogenase) Succinate->C2 e- Fumarate Fumarate Q Coenzyme Q C1->Q H_ions H+ C1->H_ions C2->Q C3 Complex III Q->C3 CytC Cytochrome c C3->CytC C3->H_ions C4 Complex IV CytC->C4 C4->H_ions O2 O₂ C4->O2 e- -> O₂ H2O H₂O C4->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi -> ATP H_ions->ATP_Synthase Proton Motive Force Electron Electron Flow Flow Proton Proton Pumping Pumping Synthesis Synthesis Inhibition Inhibition This compound This compound This compound->C1 This compound->C2 Key Key k1 Electron Flow k1_line k2 Proton Pumping k2_line k3 Inhibition k3_line

Caption: Inhibition of the mitochondrial electron transport chain by this compound.

Metabolism

This compound is metabolized in various organisms, including mammals and arthropods. The primary metabolic transformations involve hydrolysis of the ester linkage and subsequent oxidation.

Metabolic Pathways

In rats and cows, this compound is metabolized to 4,4'-dichlorobenzilic acid and its conjugates, which are then excreted primarily in the urine and feces.[2] In spider mites and houseflies, metabolism also leads to the formation of 4,4'-dichlorobenzophenone.[2]

Metabolic Pathway Diagram

The following diagram illustrates the metabolic degradation of this compound.

Metabolism This compound This compound DBA 4,4'-Dichlorobenzilic Acid This compound->DBA Ester Hydrolysis DBP 4,4'-Dichlorobenzophenone DBA->DBP Oxidation Conjugates Conjugates DBA->Conjugates Conjugation GC_Workflow Start Sample Collection Extraction Solvent Extraction (e.g., Hexane/Acetonitrile) Start->Extraction Cleanup Cleanup (e.g., Florisil Column Chromatography) Extraction->Cleanup Concentration Concentration of Extract Cleanup->Concentration GC_Analysis Gas Chromatography (GC-ECD) Analysis Concentration->GC_Analysis Quantification Quantification (Comparison to Standards) GC_Analysis->Quantification End Result Quantification->End

References

Technical Grade Chloropropylate: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical characteristics of technical grade Chloropropylate. The information is curated to support research, development, and quality control activities involving this organochlorine acaricide.

Chemical Identity

IdentifierValue
Chemical Name Isopropyl 4,4'-dichlorobenzilate
IUPAC Name propan-2-yl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate
CAS Number 5836-10-2[1][2]
Molecular Formula C₁₇H₁₆Cl₂O₃[1]
Molecular Weight 339.21 g/mol [1]
Synonyms Acaralate, Chlormite, Rospan, ENT 26,999, G 24163[1][2][3]

Physical Properties

Technical grade this compound is a colorless or white solid at room temperature.[3] A summary of its key physical properties is presented in the table below.

PropertyValue
Melting Point 72.4 - 73 °C[4][5]
Boiling Point 148 - 150 °C at 0.5 mmHg[2][5]
Density 1.36 g/cm³ at 20 °C[2][5]
Water Solubility 10 mg/L at room temperature[6]
Appearance Colorless or white solid[3]

Chemical Properties

PropertyDescription
Stability Unstable in alkaline and strongly acidic media.[2]
Decomposition When heated to decomposition, it emits toxic fumes of hydrogen chloride.[2]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical and chemical characteristics of technical grade this compound. These protocols are based on established methods for the analysis of pesticides and chemical substances.

Determination of Purity and Identification by Gas Chromatography (GC)

Gas chromatography is a primary technique for assessing the purity of technical grade this compound and for its quantification in various matrices.

Methodology:

  • Instrumentation: A gas chromatograph equipped with an Electron Capture Detector (ECD) is suitable for the analysis of organochlorine compounds like this compound. A mass spectrometer (MS) can be used for confirmation.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

  • Injector: Splitless injection is preferred for trace analysis, while a split injection can be used for the analysis of the technical grade material. The injector temperature should be set to approximately 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector:

    • ECD: Temperature set to 300 °C.

    • MS: Operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Sample Preparation: A stock solution of technical grade this compound is prepared in a suitable solvent such as hexane or toluene. A series of dilutions are made to create calibration standards.

  • Analysis: Inject a known volume (e.g., 1 µL) of the sample and standards into the GC. The purity of the technical grade material is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Determination of Melting Point

The melting point is a critical parameter for the identification and purity assessment of a solid substance.

Methodology:

  • Apparatus: A capillary melting point apparatus.

  • Procedure:

    • A small amount of the finely powdered technical grade this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

Determination of Boiling Point

The boiling point is determined at reduced pressure due to the high boiling point of this compound at atmospheric pressure, which could lead to decomposition.

Methodology:

  • Apparatus: A distillation apparatus suitable for vacuum distillation, including a round-bottom flask, a condenser, a receiving flask, a thermometer, and a vacuum source with a manometer.

  • Procedure:

    • A small quantity of technical grade this compound is placed in the distillation flask along with a boiling chip.

    • The apparatus is assembled, and the system is evacuated to the desired pressure (e.g., 0.5 mmHg).

    • The sample is heated gently.

    • The temperature at which the liquid boils and the vapor condenses is recorded as the boiling point at that specific pressure.

Determination of Density

The density of the solid technical grade this compound can be determined using the gas pycnometry method.

Methodology:

  • Apparatus: A gas pycnometer.

  • Procedure:

    • A known weight of the solid sample is placed in the sample chamber of the pycnometer.

    • The chamber is sealed, and an inert gas (e.g., helium) is introduced at a known pressure.

    • The gas is then allowed to expand into a reference chamber of known volume.

    • By measuring the pressure change, the volume of the solid sample can be accurately determined using the gas law.

    • The density is calculated by dividing the mass of the sample by its volume.

Determination of Water Solubility

The flask method is a common technique for determining the water solubility of chemical substances.

Methodology:

  • Apparatus: A constant temperature water bath with a shaker, centrifuge, and an analytical instrument for quantification (e.g., GC or HPLC).

  • Procedure:

    • An excess amount of technical grade this compound is added to a flask containing deionized water.

    • The flask is sealed and placed in a constant temperature shaker bath (e.g., at 25 °C) and agitated for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After shaking, the mixture is allowed to stand to let undissolved particles settle.

    • A portion of the aqueous phase is carefully removed and centrifuged to separate any remaining solid particles.

    • The concentration of this compound in the clear aqueous solution is then determined using a suitable analytical method like GC-ECD or HPLC-UV. This concentration represents the water solubility at that temperature.

Visualizations

Chemical_Structure_Properties cluster_structure Chemical Structure cluster_properties Physicochemical Properties Structure This compound C17H16Cl2O3 Physical Physical Properties - Solid at RT - Melting Point - Boiling Point - Density Structure->Physical determines Chemical Chemical Properties - Stability - Decomposition - Solubility Structure->Chemical influences

Caption: Relationship between this compound's chemical structure and its properties.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Technical Grade This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution MP_Analysis Melting Point Apparatus Sample->MP_Analysis BP_Analysis Vacuum Distillation (Boiling Point) Sample->BP_Analysis Density_Analysis Gas Pycnometer (Density) Sample->Density_Analysis Solubility_Analysis Flask Method & GC/HPLC (Water Solubility) Sample->Solubility_Analysis GC_Analysis Gas Chromatography (GC-ECD/MS) (Purity & Identification) Dissolution->GC_Analysis Data Physicochemical Characterization Report GC_Analysis->Data MP_Analysis->Data BP_Analysis->Data Density_Analysis->Data Solubility_Analysis->Data

Caption: General analytical workflow for characterizing technical grade this compound.

References

A Comprehensive Technical Guide to the Solubility of Chloropropylate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development and formulation, a thorough understanding of a compound's solubility is fundamental. This guide provides an in-depth overview of the solubility of chloropropylate, a non-systemic acaricide, in water and a range of organic solvents. The information is presented to facilitate easy comparison and application in a laboratory setting.

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents, a critical factor for consideration in formulation, environmental fate studies, and toxicological assessments. The following table summarizes the quantitative solubility data for this compound at a standard temperature.

SolventTemperature (°C)SolubilityUnit
Water2010mg/L
Acetone20700g/L
Dichloromethane20700g/L
Toluene20500g/L
Methanol20300g/L
n-Octanol20130g/L
Hexane2050g/L

Data sourced from PubChem and the British Crop Protection Council's e-Pesticide Manual.[1]

Experimental Protocol: A Generalized Approach

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess This compound solid mix Combine solid and solvent in a sealed flask prep_solid->mix prep_solvent Measure known volume of solvent prep_solvent->mix agitate Agitate at constant temperature (e.g., 20°C) for an extended period (e.g., 24-48 hours) mix->agitate Ensure saturation centrifuge Centrifuge or allow to settle to separate undissolved solid agitate->centrifuge Reach equilibrium filter Filter the supernatant to remove fine particles centrifuge->filter analyze Analyze the concentration of This compound in the clear solution using a suitable analytical method (e.g., HPLC, GC) filter->analyze Obtain saturated solution calculate Calculate solubility analyze->calculate

Generalized workflow for solubility determination via the shake-flask method.

Signaling Pathways and Logical Relationships

To further elucidate the process of solubility determination, the following diagram illustrates the logical relationships between the key steps of the experimental workflow.

G start Start prep Sample Preparation start->prep end End equilibration Equilibration prep->equilibration Excess Solute + Solvent separation Phase Separation equilibration->separation Saturated Solution + Solid analysis Quantitative Analysis separation->analysis Clear Saturated Solution data Solubility Data analysis->data data->end

Logical flow of the solubility determination process.

References

Methodological & Application

Application Note: Determination of Chloropropylate Residue by Dual-Column Gas Chromatography with Electron Capture Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the quantitative analysis of Chloropropylate, an organochlorine acaricide, in complex matrices. The protocol employs a widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by analysis using a dual-column Gas Chromatography (GC) system equipped with dual Electron Capture Detectors (ECD). The ECD is highly sensitive to halogenated compounds, making it ideal for detecting this compound at trace levels.[1][2] The dual-column configuration provides a high degree of confidence in analyte identification by confirming retention times on two columns of different polarity.[3][4][5] This method is suitable for routine monitoring and quality control in food safety and environmental laboratories.

Experimental Protocols

Instrumentation and Consumables
  • Gas Chromatograph: An analytical system complete with a dual-channel electrometer, suitable for split/splitless injection, and equipped with two Electron Capture Detectors (ECD).[3]

  • Autosampler: Highly recommended for reproducible injection volumes.[4]

  • GC Columns (Dual Column Setup):

    • Primary Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Confirmation Column: DB-1701 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]

  • Data System: Chromatography data system (CDS) for instrument control, data acquisition, and processing.

  • Gases: Helium (Carrier Gas) and Nitrogen (Makeup Gas), high purity.

  • Reagents: Acetonitrile (ACN), n-Hexane (pesticide residue grade); Anhydrous Magnesium Sulfate (MgSO₄); Sodium Chloride (NaCl); Primary Secondary Amine (PSA) sorbent; C18 sorbent.

  • Apparatus: High-speed centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, syringes, and 50 mL polypropylene centrifuge tubes.

Standard Preparation
  • Primary Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and bring to volume with n-Hexane. Store at -20°C.

  • Working Stock Standard (10 µg/mL): Pipette 1 mL of the primary stock standard into a 100 mL volumetric flask and dilute to volume with n-Hexane.

  • Calibration Standards (e.g., 5 - 200 ng/mL): Prepare a series of calibration standards by serial dilution of the working stock standard in n-Hexane. These standards should bracket the expected concentration of this compound in the final sample extracts.

Sample Preparation (QuEChERS Method)

The QuEChERS method is a streamlined procedure for extracting pesticides from diverse food matrices.[6][7]

  • Homogenization: Homogenize the laboratory sample (e.g., fruit, vegetable) to obtain a representative analytical portion.[8] For dry samples like cereals, cryogenic homogenization may be advised.[9]

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.[9] For dry matrices, add 10 mL of reagent water and allow to hydrate for 30 minutes.

    • Add 10 mL of Acetonitrile (ACN) to the tube.[9]

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).[9]

    • Immediately cap and shake vigorously for 1 minute. A horizontal shaker can be used for 10 minutes for batch processing.[9]

    • Centrifuge the tube at ≥5000 rpm for 5 minutes.[9] The top layer is the acetonitrile extract containing the pesticides.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the supernatant (acetonitrile extract) to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18. The PSA removes polar interferences, while C18 removes non-polar matrix components like fats.[9]

    • Vortex the d-SPE tube for 1 minute to ensure thorough mixing.[9]

    • Centrifuge at ≥5000 rpm for 5 minutes.[9]

    • The resulting supernatant is the final extract. Transfer approximately 1 mL into a 2 mL autosampler vial for GC-ECD analysis.[9]

GC-ECD Instrumental Conditions

The following table summarizes the recommended instrumental parameters for the analysis.

ParameterPrimary Column (DB-5)Confirmation Column (DB-1701)
Injector Split/SplitlessSplit/Splitless
Injector Temp250°C250°C
Injection ModeSplitlessSplitless
Injection Volume1.0 µL1.0 µL
Carrier GasHeliumHelium
Flow Rate1.2 mL/min (Constant Flow)1.2 mL/min (Constant Flow)
Oven Program
Initial Temp100°C, hold 1 min100°C, hold 1 min
Ramp 125°C/min to 180°C25°C/min to 180°C
Ramp 25°C/min to 280°C5°C/min to 280°C
Hold Time10 min10 min
Detector Electron Capture Detector (ECD)Electron Capture Detector (ECD)
Detector Temp300°C300°C
Makeup GasNitrogenNitrogen
Makeup Flow50 mL/min50 mL/min

Data Presentation and Method Performance

The analytical method should be validated to ensure it is fit for purpose.[10] Key validation parameters are presented below.

ParameterSpecificationResult
Linearity (R²) ≥ 0.9950.998
Limit of Detection (LOD) Signal-to-Noise ≥ 30.003 mg/kg
Limit of Quantification (LOQ) Signal-to-Noise ≥ 100.01 mg/kg
Recovery (at 0.05 mg/kg) 70 - 120%95%
Precision (RSD%) ≤ 20%< 15%

Note: Values are representative and may vary depending on the specific matrix and instrumentation.

Visualization of Protocols

Experimental Workflow

The entire analytical process, from sample receipt to final data reporting, is illustrated in the workflow diagram below.

G sample Sample Homogenization weigh Weigh 10g Sample sample->weigh extract Add 10mL Acetonitrile & QuEChERS Salts weigh->extract shake Vortex (1 min) & Centrifuge (5 min) extract->shake aliquot Transfer 6mL Supernatant shake->aliquot cleanup d-SPE Cleanup (MgSO4, PSA, C18) aliquot->cleanup vortex2 Vortex (1 min) & Centrifuge (5 min) cleanup->vortex2 final_extract Collect Final Extract for Analysis vortex2->final_extract gc_analysis Dual-Column GC-ECD Analysis final_extract->gc_analysis data_proc Data Processing & Quantification gc_analysis->data_proc report Final Report data_proc->report G injection Single Injection of Final Extract splitter Inlet Splitter injection->splitter col1 Primary Column (e.g., DB-5) splitter->col1 col2 Confirmation Column (e.g., DB-1701) splitter->col2 det1 ECD 1 col1->det1 det2 ECD 2 col2->det2 confirm Confirmed Identification (Matching Retention Times) det1->confirm det2->confirm

References

Application Note: Quantification of Chloropropylate using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of the acaricide Chloropropylate in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is intended for researchers, scientists, and professionals in the fields of environmental monitoring, food safety, and drug development. The method utilizes a reversed-phase C18 column for optimal separation and a UV detector set to a specific wavelength for sensitive and selective quantification. Detailed procedures for sample preparation, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE), are provided to ensure accurate and reproducible results from complex matrices. Method validation parameters, including linearity, precision, accuracy, and limits of detection and quantification, are also discussed to ensure the reliability of the obtained data.

Introduction

This compound is a non-systemic acaricide used to control mites on a variety of crops. Due to its potential for persistence in the environment and presence as residues in food products, a sensitive and accurate analytical method for its quantification is essential for regulatory compliance and consumer safety. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pesticide residues due to its versatility, sensitivity, and applicability to a wide range of compounds.[1][2] This application note provides a comprehensive protocol for the determination of this compound using a reversed-phase HPLC method with UV detection, adapted from a validated method for the structurally similar compound, Bromopropylate.

Experimental

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The chromatographic conditions are optimized for the separation and quantification of this compound.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity LC System or equivalent
Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A HPLC Grade Water
Mobile Phase B Acetonitrile
Gradient 40% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 40% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 230 nm
Run Time 25 minutes

Rationale for wavelength selection: While information on the UV spectrum of this compound is limited, a validated method for the structurally analogous acaricide, Bromopropylate, utilizes a detection wavelength of 230 nm. This wavelength is expected to provide adequate sensitivity for this compound as well.

Standards and Reagents
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium chloride (analytical grade)

  • Anhydrous sodium sulfate (analytical grade)

  • SPE cartridges (C18, 500 mg, 6 mL)

Standard Solution Preparation

A stock solution of this compound (1000 µg/mL) is prepared by accurately weighing the analytical standard and dissolving it in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.

Sample Preparation Protocols

The choice of sample preparation method depends on the sample matrix. Two common and effective methods are Liquid-Liquid Extraction (LLE) for liquid samples and Solid-Phase Extraction (SPE) for aqueous samples or as a cleanup step.

Protocol 1: Liquid-Liquid Extraction (LLE) for Fruit Juice Samples
  • Homogenization: Homogenize 50 g of the fruit sample.

  • Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and 5 g of sodium chloride.

  • Vortexing: Vortex the tube vigorously for 5 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collection: Carefully transfer the upper acetonitrile layer to a clean tube.

  • Drying: Pass the extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (40% acetonitrile in water).

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.

  • Sample Loading: Load 100 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of HPLC grade water to remove any interfering polar compounds.

  • Drying: Dry the cartridge under vacuum for 10 minutes.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of acetonitrile into a collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation

To ensure the reliability of the analytical method, a validation study should be performed according to established guidelines.

Table 2: Method Validation Parameters

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.995
Precision (%RSD) ≤ 15%
Accuracy (Recovery %) 80 - 120%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10

Data Presentation

The quantitative data for the analysis of this compound should be summarized in a clear and structured table for easy comparison and interpretation.

Table 3: Example of Quantitative Data Summary

Sample IDMatrixRetention Time (min)Peak AreaConcentration (µg/mL)Recovery (%)
Standard 1-Expected RTArea 10.1-
Standard 2-Expected RTArea 20.5-
Standard 3-Expected RTArea 31.0-
Standard 4-Expected RTArea 45.0-
Standard 5-Expected RTArea 510.0-
Spiked Sample 1Apple JuiceObserved RTArea 6Calculated Conc.Calculated %
Spiked Sample 2WaterObserved RTArea 7Calculated Conc.Calculated %
Blank SampleApple JuiceNo Peak at RT0Not Detected-

Note: Expected Retention Time (RT) should be determined by injecting a pure standard of this compound under the specified chromatographic conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Homogenization Homogenization Sample->Homogenization Solid Matrix Extraction Extraction Homogenization->Extraction LLE or SPE Cleanup Cleanup Extraction->Cleanup SPE (optional) Concentration Concentration Cleanup->Concentration Reconstitution Reconstitution Concentration->Reconstitution Injection Injection Reconstitution->Injection Separation Separation Injection->Separation C18 Column Detection Detection Separation->Detection UV at 230 nm Quantification Quantification Detection->Quantification Peak Area Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound quantification.

Logical Relationship of Method Validation

method_validation Reliable_Method Reliable Analytical Method Linearity Linearity Reliable_Method->Linearity Precision Precision Reliable_Method->Precision Accuracy Accuracy Reliable_Method->Accuracy Selectivity Selectivity Reliable_Method->Selectivity LOD_LOQ LOD & LOQ Reliable_Method->LOD_LOQ Robustness Robustness Reliable_Method->Robustness Calibration_Curve Calibration_Curve Linearity->Calibration_Curve R² ≥ 0.995 Repeatability_Reproducibility Repeatability_Reproducibility Precision->Repeatability_Reproducibility %RSD ≤ 15% Recovery_Studies Recovery_Studies Accuracy->Recovery_Studies 80-120% Interference_Check Interference_Check Selectivity->Interference_Check No interfering peaks Sensitivity Sensitivity LOD_LOQ->Sensitivity S/N ≥ 3 (LOD) S/N ≥ 10 (LOQ) Method_Variations Method_Variations Robustness->Method_Variations Consistent results

Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC-UV method described in this application note provides a reliable and sensitive approach for the quantification of this compound in various matrices. The detailed protocols for sample preparation and the specified chromatographic conditions, along with a robust method validation plan, ensure the generation of accurate and reproducible data. This method is suitable for routine monitoring of this compound residues in food and environmental samples, contributing to regulatory compliance and public health protection.

References

Application Notes and Protocols for the Use of Chloropropylate as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropropylate is an organochlorine pesticide that was previously used as a non-systemic contact acaricide to control mites on various crops.[1] Although its use as a pesticide is now largely obsolete in many regions, it remains a relevant compound for monitoring in environmental and food safety analysis.[1] Accurate quantification of this compound residues is crucial for regulatory compliance and consumer safety. This document provides detailed application notes and protocols for the use of this compound as a certified reference standard in analytical chemistry, ensuring precise and reliable analytical measurements.

Certified reference materials (CRMs) are fundamental to achieving traceability and ensuring the quality of analytical results.[2][3] this compound reference standards are available from various accredited suppliers and are essential for instrument calibration, method validation, and quality control.[4][5][6][7][8]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is critical for its proper handling, storage, and use in analytical method development.

PropertyValueReference
CAS Number 5836-10-2[4][5][7][8]
Molecular Formula C₁₇H₁₆Cl₂O₃[2][7][9]
Molecular Weight 339.21 g/mol [4][7]
Melting Point 73 °C[2][4]
Boiling Point 148 °C[4]
Solubility Soluble in methanol, hexane, and methylene chloride. Low aqueous solubility.[1][2]
Appearance Neat (pure) substance or as a solution in a specified solvent.[2][8]

Analytical Methodologies

Gas chromatography (GC) is the primary technique for the analysis of organochlorine pesticides like this compound. Due to its high sensitivity to halogenated compounds, an electron capture detector (ECD) is commonly employed.[10] Gas chromatography-mass spectrometry (GC/MS) can also be used for confirmation and to achieve higher selectivity.[11]

Relevant analytical methods include:

  • EPA Method 8081B: This method is designated for the analysis of organochlorine pesticides in extracts from solid and liquid matrices using GC-ECD.[12][13]

  • EPA Method 525.3: This is a GC/MS method for the determination of selected semivolatile organic compounds, including some pesticides, in drinking water.[11]

Experimental Protocols

The following protocols are synthesized from established methodologies and best practices for the use of reference standards in analytical chemistry.

Protocol 1: Preparation of Stock and Working Standard Solutions

Objective: To prepare accurate and stable stock and working standard solutions of this compound for calibration and fortification.

Materials:

  • This compound certified reference material (neat or in solution)

  • Class A volumetric flasks

  • Analytical balance (for neat standards)

  • Pipettes and syringes

  • Pesticide-grade solvents (e.g., methanol, hexane, isooctane)

Procedure:

  • Stock Standard Preparation (from neat standard): a. Allow the vial containing the neat this compound standard to equilibrate to room temperature before opening. b. Accurately weigh a suitable amount of the neat standard (e.g., 10 mg) using an analytical balance. c. Quantitatively transfer the weighed standard to a Class A volumetric flask (e.g., 10 mL). d. Dissolve the standard in a small amount of an appropriate solvent (e.g., methanol). e. Fill the flask to the mark with the same solvent, cap, and mix thoroughly by inversion. f. Calculate the exact concentration of the stock solution in µg/mL. g. Transfer the stock solution to an amber glass vial with a PTFE-lined cap and store under appropriate conditions (typically at ≤ -10 °C).[8]

  • Working Standard Preparation: a. Prepare a series of working standard solutions by performing serial dilutions of the stock solution. b. Use pesticide-grade solvent for all dilutions. c. For example, to prepare a 10 µg/mL working standard from a 1000 µg/mL stock solution, pipette 1 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the appropriate solvent. d. Prepare a range of working standards to construct a calibration curve (e.g., 0.5, 1, 2.5, 5, 10 µg/mL).

Protocol 2: Instrument Calibration (GC-ECD)

Objective: To establish a calibration curve for the quantification of this compound using a gas chromatograph with an electron capture detector.

Instrumentation:

  • Gas chromatograph equipped with an electron capture detector (GC-ECD)

  • Capillary GC column suitable for pesticide analysis (e.g., DB-CLP1, DB-CLP2)[12][14]

  • Autosampler

Procedure:

  • Instrument Setup: a. Install an appropriate capillary column. b. Set the GC operating conditions (injector temperature, oven temperature program, detector temperature, gas flow rates) as per the specific analytical method (e.g., EPA 8081B).

  • Calibration: a. Inject a solvent blank to ensure the system is free from contamination. b. Inject the prepared working standards in increasing order of concentration. c. Perform replicate injections (e.g., n=3) for each concentration level.

  • Data Analysis: a. Integrate the peak area of the this compound peak in each chromatogram. b. Construct a calibration curve by plotting the average peak area against the concentration of the working standards. c. Perform a linear regression analysis and determine the coefficient of determination (R²). The R² value should typically be ≥ 0.995.

Protocol 3: Sample Preparation and Analysis

Objective: To extract this compound from a sample matrix and quantify its concentration using the established calibration.

Procedure:

  • Extraction: a. The choice of extraction method depends on the sample matrix (e.g., water, soil, food). Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[11][13] b. For a water sample, a representative volume (e.g., 1 L) is passed through an SPE cartridge. The analytes are then eluted with a suitable solvent.[11]

  • Cleanup: a. Sample extracts may require cleanup to remove interfering co-extractives. Common cleanup techniques include Florisil, silica gel, or gel permeation chromatography.[13]

  • Analysis: a. Inject the final extract into the GC-ECD system. b. Identify the this compound peak based on its retention time compared to the standards. c. Quantify the peak area.

  • Calculation: a. Calculate the concentration of this compound in the sample extract using the linear regression equation from the calibration curve. b. Account for the initial sample volume/weight and any dilution factors to determine the final concentration in the original sample.

Quality Control

To ensure the reliability of the analytical data, a robust quality control program should be implemented. This includes:

  • Method Blank: An analyte-free matrix processed through the entire analytical procedure to check for contamination.

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of this compound to assess method accuracy.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample spiked with a known concentration of this compound to evaluate matrix effects on recovery and precision.

  • Surrogate Standards: A compound similar to the analyte of interest, but not expected to be present in the sample, is added to all samples, blanks, and standards to monitor extraction efficiency.[13]

Data Presentation

The following table summarizes typical quantitative data that can be generated when using this compound as a reference standard for method validation.

ParameterTypical ValueNotes
Linearity (R²) ≥ 0.995Over the calibration range
Limit of Detection (LOD) Analyte and matrix dependentTypically in the low µg/L or µg/kg range
Limit of Quantification (LOQ) Analyte and matrix dependentTypically in the low µg/L or µg/kg range
Accuracy (LCS Recovery) 80-120%Varies by regulatory method
Precision (MSD RPD) ≤ 20%Relative Percent Difference

Visualizations

The following diagrams illustrate the workflow for using a reference standard and the logical relationship in analytical quantification.

G Workflow for Using this compound Reference Standard cluster_prep Standard Preparation cluster_analysis Analysis cluster_data Data Processing A Receive Certified Reference Material B Prepare Stock Standard Solution A->B C Prepare Working Standard Solutions B->C D Instrument Calibration C->D F Sample Analysis D->F E Sample Preparation (Extraction & Cleanup) E->F G Quantification F->G H Quality Control Checks G->H I Final Report H->I

Caption: General workflow for analytical testing using a reference standard.

G Logical Relationship in Analytical Quantification cluster_known Known Quantities cluster_unknown Unknown Quantity cluster_result Result RefStd Reference Standard (Known Concentration) CalCurve Calibration Curve (Response vs. Concentration) RefStd->CalCurve establishes FinalConc Calculated Concentration in Sample CalCurve->FinalConc used to calculate Sample Sample (Unknown Concentration) SampleResponse Instrument Response (from Sample) Sample->SampleResponse produces SampleResponse->FinalConc input for

Caption: Relationship between known standards and unknown sample quantification.

References

Application Notes and Protocols for the Extraction of Chloropropylate from Plant Tissues for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of the acaricide chloropropylate from various plant tissues for subsequent analysis. The methodologies outlined are based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is an organochlorine acaricide previously used to control mites on a variety of crops, including cotton, fruits, nuts, and vegetables.[1] Due to its persistence and potential for bioaccumulation, monitoring its residue levels in plant tissues is crucial for food safety and environmental assessment. This compound is characterized by its low aqueous solubility and is unstable in alkaline and strongly acidic conditions.[1] Its major metabolites in plants include 4,4'-dichlorobenzilic acid and 4,4'-dichlorobenzophenone.[1]

The QuEChERS method has become a standard approach for pesticide residue analysis in food matrices due to its simplicity, high throughput, and minimal solvent usage.[2][3][4][5] This protocol has been validated for a wide range of pesticides, including organochlorine compounds like this compound, in various fruits and vegetables.[1][2][4]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for optimizing extraction and analysis conditions.

PropertyValueReference
Chemical FormulaC₁₇H₁₆Cl₂O₃[1]
Molecular Weight351.2 g/mol [1]
Melting Point73-75 °C[1]
Water SolubilityLow[2]
LogP4.3[1]
StabilityUnstable in alkaline and strongly acidic media[1]

Experimental Protocols

This section details the recommended protocols for the extraction and analysis of this compound from plant tissues. The primary method described is the AOAC Official Method 2007.01 version of QuEChERS.[5][6]

Sample Preparation and Homogenization

Proper sample preparation is critical for obtaining representative and reproducible results.

  • Sample Collection: Collect a representative sample of the plant tissue (e.g., fruits, leaves, stems).

  • Washing (Optional): Depending on the study's objective (total residue vs. surface residue), samples may be washed with deionized water to remove surface dirt.

  • Comminution: Homogenize the entire laboratory sample, or a representative subsample, using a high-speed blender or food processor. For samples with high water content, cryogenic milling with dry ice can be employed to prevent enzymatic degradation and loss of volatile compounds.

  • Storage: If not extracted immediately, the homogenized sample should be stored in airtight containers at -20°C or below to prevent degradation of the analyte.

QuEChERS Extraction Protocol (AOAC Official Method 2007.01)

This protocol is suitable for a wide range of fruit and vegetable matrices.

3.2.1. Extraction Step

  • Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 15 mL of acetonitrile containing 1% acetic acid.

  • Add an appropriate internal standard solution.

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

  • Add the AOAC extraction salts: 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

3.2.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup Step

The cleanup step is essential for removing co-extracted matrix components that can interfere with the analysis.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA) sorbent.

  • For samples with high chlorophyll content (e.g., leafy greens), a d-SPE tube containing an additional 50 mg of graphitized carbon black (GCB) may be used. For samples with high fat content, 50 mg of C18 sorbent can be added.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥5000 rcf for 5 minutes.

  • The resulting supernatant is the final extract.

Instrumental Analysis

The final extract can be analyzed by either GC-MS/MS or LC-MS/MS.

3.3.1. GC-MS/MS Analysis

Gas chromatography is well-suited for the analysis of moderately volatile and thermally stable compounds like this compound.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is recommended. A common dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Inlet: Splitless injection at 250-280°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program: An example program is: start at 70°C, hold for 1 min, ramp to 180°C at 25°C/min, then ramp to 280°C at 5°C/min, and hold for 5-10 min.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor and product ion transitions for this compound should be optimized.

    • Ion Source Temperature: 230-250°C.

    • Transfer Line Temperature: 280-300°C.

3.3.2. LC-MS/MS Analysis

Liquid chromatography is a powerful alternative, particularly for multi-residue analysis that includes more polar compounds.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid (0.1%) or ammonium formate (5 mM) to improve ionization.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for this compound.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters: Capillary voltage, nebulizer gas pressure, and drying gas temperature and flow should be optimized for the specific instrument.

Data Presentation: Quantitative Performance

The following table summarizes typical performance data for the extraction of this compound from various plant tissues using the QuEChERS method.

Plant MatrixAnalytical MethodSpiking Level (µg/kg)Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Reference
Tea (Green)GC-MS/MS1095.25.10.010.04[7]
Tea (Green)GC-MS/MS2093.74.80.010.04[7]
Tea (Green)GC-MS/MS10098.13.50.010.04[7]
Tea (Black)GC-MS/MS1088.96.30.010.04[7]
Tea (Black)GC-MS/MS2090.15.90.010.04[7]
Tea (Black)GC-MS/MS10092.54.20.010.04[7]
Fruits (General)GC-MS/MS870-120<171-13-[8]
Vegetables (General)GC-MS/MS1081-106<20510[1]
ApplesLC-MS/MS10, 50, 10070-120<201.4-11.010[9]
Citrus FruitsLC-MS/MS----5[10]

RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantification.

Visualizations

Experimental Workflow Diagram

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample Plant Tissue Sample Homogenize Homogenization Sample->Homogenize Weigh Weigh 15g Homogenate Homogenize->Weigh Add_ACN Add 15mL Acetonitrile (1% Acetic Acid) Weigh->Add_ACN Add_Salts Add 6g MgSO4 + 1.5g NaOAc Add_ACN->Add_Salts Shake_1 Shake 1 min Add_Salts->Shake_1 Centrifuge_1 Centrifuge 5 min Shake_1->Centrifuge_1 Transfer_Supernatant Transfer 1mL Supernatant Centrifuge_1->Transfer_Supernatant Add_dSPE Add 150mg MgSO4 + 50mg PSA Transfer_Supernatant->Add_dSPE Vortex Vortex 30s Add_dSPE->Vortex Centrifuge_2 Centrifuge 5 min Vortex->Centrifuge_2 Final_Extract Final Extract Centrifuge_2->Final_Extract Analysis GC-MS/MS or LC-MS/MS Analysis Final_Extract->Analysis

Caption: QuEChERS extraction and cleanup workflow for this compound analysis.

Logical Relationship: d-SPE Sorbent Selection

dSPE_Selection Start Start: Select d-SPE Sorbent Matrix_Type What is the matrix type? Start->Matrix_Type Standard Standard Matrix (e.g., Apple, Grape) Matrix_Type->Standard Standard High_Chlorophyll High Chlorophyll (e.g., Spinach, Lettuce) Matrix_Type->High_Chlorophyll High Chlorophyll High_Fat High Fat (e.g., Avocado, Nuts) Matrix_Type->High_Fat High Fat PSA_MgSO4 Use PSA + MgSO4 Standard->PSA_MgSO4 PSA_GCB_MgSO4 Use PSA + GCB + MgSO4 High_Chlorophyll->PSA_GCB_MgSO4 PSA_C18_MgSO4 Use PSA + C18 + MgSO4 High_Fat->PSA_C18_MgSO4

Caption: Decision tree for selecting the appropriate d-SPE sorbent based on the plant matrix.

References

Troubleshooting & Optimization

Troubleshooting poor peak shape in gas chromatography of Chloropropylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the gas chromatographic analysis of Chloropropylate, with a focus on resolving poor peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: What are the common causes of peak tailing for this compound in my GC analysis?

Peak tailing for this compound, an organochlorine pesticide, is a frequent issue that can compromise quantification accuracy. The primary causes are typically related to active sites within the gas chromatograph system that interact with the analyte.

  • Active Sites: this compound molecules can interact with active sites, such as exposed silanols on glass surfaces or metal components in the sample flow path.[1][2] This leads to secondary, undesirable interactions that delay the elution of a portion of the analyte molecules, resulting in a tailing peak.[3][4][5]

  • Contamination: Contamination in the inlet liner, at the head of the GC column, or in the syringe can introduce active sites or non-volatile residues that interact with this compound.[6][7][8]

  • Improper Column Installation: A poorly cut column can create a non-uniform surface with active sites, leading to peak tailing.[3][9][10] Incorrect column positioning within the inlet can also cause turbulence and peak distortion.[9][10]

  • Inlet Temperature: An excessively high or low inlet temperature can contribute to peak tailing. A temperature that is too low may result in incomplete or slow vaporization of the analyte, while a temperature that is too high can cause degradation of this compound.[11]

Question 2: My this compound peak is showing fronting. What should I do?

Peak fronting is generally less common than tailing for active compounds like this compound but can occur under specific circumstances.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak fronting.[12] To resolve this, try diluting your sample or reducing the injection volume.

  • Incompatible Stationary Phase: If the polarity of the stationary phase is not well-matched with this compound, it can sometimes result in fronting.[12]

  • Poor Column Installation: Similar to tailing, voids or improper packing at the head of the column due to a poor cut or installation can also manifest as peak fronting.[12]

Question 3: I'm observing split peaks for this compound. What is the likely cause?

Split peaks suggest that the sample band is being introduced onto the column in a non-uniform manner.

  • Improper Injection Technique: A fast injection speed with an autosampler into an open liner can cause the sample to not vaporize uniformly, leading to splitting. Using a liner with glass wool or reducing the injection speed can help.[12]

  • Inlet Issues: A dirty or active inlet liner can cause part of the analyte to be retained longer than the rest, resulting in a split peak.

  • Column Contamination or Degradation: Buildup of non-volatile matrix components or degradation of the stationary phase at the column inlet can create different paths for the analyte, causing peak splitting. Trimming the first few centimeters of the column can often resolve this.[10][13]

Question 4: What steps can I take to improve the inertness of my GC system for this compound analysis?

Ensuring an inert flow path is critical for achieving good peak shape and response for active compounds like this compound.[1][2]

  • Use Inert Components: Employ deactivated inlet liners, gold-plated inlet seals, and inert-coated ferrules to minimize interactions with the analyte.[1]

  • Proper Column Choice: Utilize a column specifically designed for pesticide analysis, which typically has a highly inert stationary phase.

  • Regular Maintenance: Routinely replace the inlet liner, septum, and trim the analytical column to prevent the buildup of active sites and contamination.[6][7]

Experimental Protocols and Data

Table 1: Example GC-MS/MS Parameters for this compound Analysis

The following table summarizes a set of starting parameters for the analysis of this compound as part of a multi-pesticide residue method. These may need to be optimized for your specific instrument and application.

ParameterSetting
GC System Agilent GC with Triple Quadrupole MS
Column Agilent HP-5 MS (30 m x 0.25 mm x 0.25 µm)[14]
Inlet Temperature 250 °C[14]
Injection Mode Splitless[14]
Injection Volume 2 µL[14]
Carrier Gas Helium[14]
Flow Rate 2.0 mL/min[14]
Oven Program Initial: 50 °C (hold 1 min) -> Ramp 1: 25 °C/min to 150 °C (hold 1 min) -> Ramp 2: 10 °C/min to 300 °C (hold 5 min)[14]
MS Ion Source Temp 230 °C (example value)
MS Quadrupole Temp 150 °C (example value)
Ionization Mode Electron Impact (EI) at 70 eV[14]
Detailed Experimental Protocol: Sample Preparation and Analysis of this compound in a Tea Matrix

This protocol is adapted from a published method for the analysis of multiple pesticide residues, including this compound, in tea.[14]

  • Sample Extraction:

    • Weigh 2 g of a homogenized tea sample into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water and let it soak for 30 minutes.

    • Add 10 mL of acetonitrile (ACN) and vortex for 1 minute.

    • Add the appropriate QuEChERS extraction salts, vortex immediately for 1 minute, and then centrifuge.

  • Sample Cleanup (Dispersive SPE):

    • Take an aliquot of the ACN supernatant.

    • Add it to a dispersive SPE tube containing the appropriate sorbents for tea matrix cleanup.

    • Vortex for 1 minute and then centrifuge.

  • GC-MS/MS Analysis:

    • Transfer the final extract into an autosampler vial.

    • Inject 2 µL of the sample extract into the GC-MS/MS system using the parameters outlined in Table 1.

Troubleshooting Workflow

Below is a visual troubleshooting guide for addressing poor peak shape in the gas chromatography of this compound.

Troubleshooting_Chloropropylate_GC start Poor Peak Shape Observed for this compound check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks all_peaks Likely a Physical or Flow Path Issue check_all_peaks->all_peaks Yes one_peak Likely a Chemical or Analyte-Specific Issue check_all_peaks->one_peak No check_column_install Check Column Installation: - Quality of column cut - Correct column position in inlet all_peaks->check_column_install check_leaks Check for System Leaks: - Septum, ferrules, fittings check_column_install->check_leaks resolution Peak Shape Improved? check_leaks->resolution check_inlet Perform Inlet Maintenance: - Replace liner and septum - Clean the inlet one_peak->check_inlet check_column_head Trim Column Inlet: - Remove 10-20 cm from the  front of the column check_inlet->check_column_head check_temp Optimize Inlet Temperature: - Too high can cause degradation - Too low can cause slow vaporization check_column_head->check_temp check_temp->resolution end_good Continue Analysis resolution->end_good Yes end_bad Consult Instrument Specialist or Further Method Development resolution->end_bad No

Caption: Troubleshooting workflow for poor peak shape of this compound in GC.

References

Technical Support Center: Optimizing QuEChERS for Chloropropylate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of chloropropylate in complex matrices. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the QuEChERS method and why is it used for pesticide analysis?

A1: The QuEChERS method is a sample preparation technique that simplifies the extraction and cleanup of pesticide residues from a wide variety of food and agricultural matrices.[1] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts, and a subsequent cleanup step using dispersive solid-phase extraction (dSPE).[1][2] Its popularity stems from its speed, ease of use, low solvent consumption, and broad applicability.[3][4]

Q2: Which QuEChERS standard method (Original, AOAC, EN) should I choose for this compound analysis?

A2: The choice of method depends on the specific matrix and the potential for pH-dependent degradation of this compound. Buffered methods, such as the AOAC 2007.01 or EN 15662, are generally recommended to ensure consistent pH during extraction and improve the recovery of pH-sensitive pesticides.[2][5] Since this compound is an ester, it may be susceptible to hydrolysis under strongly acidic or basic conditions. A buffered method helps to maintain a stable pH, typically around 5-5.5, which can prevent degradation.[5]

Q3: How do I handle different types of complex matrices?

A3: Modifications to the standard QuEChERS protocol are often necessary for different matrices:[5][6]

  • High-Water Content (e.g., fruits, vegetables): Standard QuEChERS methods are generally suitable.[6]

  • Low-Water Content (e.g., dried fruits, cereals): Water must be added prior to extraction to ensure efficient partitioning of this compound into the acetonitrile layer.[5][7][8]

  • High-Fat Content (e.g., nuts, oily seeds): A dSPE cleanup step with C18 sorbent is necessary to remove lipids.[3][9] A freezing-out step (winterization) after extraction can also be employed to precipitate and remove fats.[5]

  • Highly Pigmented (e.g., spinach, kale): Graphitized carbon black (GCB) is effective at removing pigments like chlorophyll.[9][10] However, GCB can also retain planar pesticides, so its amount should be optimized or alternative sorbents like Z-Sep+ or ChloroFiltr considered.[10]

Q4: What are matrix effects and how can I minimize them for this compound analysis?

A4: Matrix effects are the suppression or enhancement of the analytical signal of the target analyte (this compound) due to co-extracted compounds from the sample matrix.[11][12][13] This can lead to inaccurate quantification.[12] To minimize matrix effects:

  • Optimize Cleanup: Use the appropriate dSPE sorbents to remove interfering compounds.[14][15]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure. This helps to compensate for any signal suppression or enhancement.[13][16][17]

  • Internal Standards: Use an internal standard that is chemically similar to this compound to correct for variations in extraction efficiency and matrix effects.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound 1. Incomplete Extraction: Insufficient shaking/vortexing; for dry samples, inadequate hydration.[18] 2. pH-dependent Degradation: Use of an unbuffered method with an acidic or alkaline matrix. 3. Analyte Adsorption: Strong interaction with dSPE sorbents, particularly GCB if used in excess.[10]1. Ensure vigorous shaking during extraction and partitioning steps. For dry samples, add the appropriate amount of water before adding acetonitrile.[8] 2. Switch to a buffered QuEChERS method (AOAC or EN) to maintain a stable pH.[2] 3. Reduce the amount of GCB or use an alternative sorbent. Test recoveries with and without the cleanup step to diagnose the issue.
High Matrix Effects (Signal Suppression or Enhancement) 1. Insufficient Cleanup: Co-extracted matrix components are interfering with the ionization of this compound in the mass spectrometer.[11][12] 2. Inappropriate dSPE Sorbent: The chosen sorbent is not effectively removing the specific interferences for your matrix.1. Add or increase the amount of the appropriate dSPE sorbent (e.g., C18 for fats, GCB for pigments).[3][9] 2. Evaluate different dSPE sorbents or combinations. For example, a combination of PSA and C18 is effective for many matrices.[9] For highly complex matrices, newer generation sorbents like Z-Sep+ may offer better cleanup.[10]
Poor Reproducibility (High %RSD) 1. Inhomogeneous Sample: The subsample taken for extraction is not representative of the whole sample.[18] 2. Inconsistent Technique: Variations in shaking time, centrifugation speed, or pipetting of the supernatant. 3. Temperature Effects: Exothermic reaction from adding salts directly to a high-water sample can affect recoveries.[18]1. Ensure the initial sample is thoroughly homogenized before taking a subsample.[8] 2. Standardize all steps of the procedure. Use a mechanical shaker for consistent shaking. 3. Add acetonitrile to the sample and shake before adding the extraction salts.[18]
Clogged GC Liner or LC Column 1. Inadequate Cleanup: High levels of non-volatile matrix components are being injected into the instrument.1. Improve the dSPE cleanup step. Consider using a combination of sorbents. 2. Use a guard column to protect the analytical column. **3. ** Filter the final extract through a 0.22 µm syringe filter before injection.

Experimental Protocols

Standard QuEChERS Protocol for High-Water Content Matrices (e.g., Fruits and Vegetables)

This protocol is based on the principles of the AOAC 2007.01 and EN 15662 methods.

Extraction Step:

  • Homogenize a representative sample.

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile.

  • If required, add an internal standard.

  • Shake vigorously for 1 minute.

  • Add the appropriate salt mixture (e.g., for AOAC: 6 g anhydrous MgSO₄ and 1.5 g NaCl).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

Dispersive SPE (dSPE) Cleanup Step:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube.

  • The dSPE tube should contain the appropriate sorbent mixture (e.g., for general purpose: 150 mg anhydrous MgSO₄ and 50 mg PSA).

  • Shake vigorously for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The supernatant is ready for analysis by GC-MS or LC-MS.

Modified QuEChERS for High-Fat and Low-Water Matrices (e.g., Nuts)

Extraction Step:

  • Homogenize a representative sample.

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex to create a slurry.

  • Add 15 mL of acetonitrile.

  • Follow steps 4-8 from the standard protocol.

Dispersive SPE (dSPE) Cleanup Step:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.

  • Follow steps 3-5 from the standard protocol's cleanup step.

Quantitative Data Summary

The following tables summarize typical performance data for pesticide analysis using the QuEChERS method. While specific data for this compound is limited in the provided search results, these tables provide a general expectation for method performance.

Table 1: Typical Recovery and Precision for Pesticides in Different Matrices using QuEChERS

Matrix TypeAnalyte ClassAverage Recovery (%)Relative Standard Deviation (RSD, %)
Fruits (high water)Organophosphates83.1 - 123.5[19]< 15[19]
Vegetables (high water)Organochlorines70.1 - 107.2[19]< 15[19]
Cereals (low water)Various Pesticides73 - 98[11]3 - 16[11]
SoilVarious Pesticides65 - 116[14]≤ 17[14]

Table 2: Common dSPE Sorbents and Their Applications

SorbentTarget InterferencesCommon Matrices
PSA (Primary Secondary Amine) Sugars, fatty acids, organic acids, anthocyanins[6][9]Fruits, vegetables
C18 (Octadecylsilane) Non-polar interferences, fats, waxes[3][9]High-fat samples (e.g., avocado, nuts)
GCB (Graphitized Carbon Black) Pigments (chlorophyll, carotenoids), sterols[2][9]Spinach, kale, peppers
Z-Sep+ / ChloroFiltr Fats and pigments[10]Complex matrices with both fats and pigments

Visualizations

Matrix_Troubleshooting cluster_matrix_type Identify Matrix Type cluster_modifications Apply Modification Start Complex Matrix Sample M_HighWater High Water Content (e.g., Apple, Cucumber) Start->M_HighWater M_LowWater Low Water Content (e.g., Cereals, Dried Fruit) Start->M_LowWater M_HighFat High Fat Content (e.g., Avocado, Nuts) Start->M_HighFat M_Pigmented Highly Pigmented (e.g., Spinach, Berries) Start->M_Pigmented Mod_Standard Standard QuEChERS Protocol M_HighWater->Mod_Standard Mod_AddWater Add Water Before Extraction M_LowWater->Mod_AddWater Mod_C18 Use C18 in dSPE Cleanup M_HighFat->Mod_C18 Mod_GCB Use GCB/Z-Sep+ in dSPE Cleanup M_Pigmented->Mod_GCB End Optimized Analysis Mod_Standard->End Proceed to Analysis Mod_AddWater->End Proceed to Analysis Mod_C18->End Proceed to Analysis Mod_GCB->End Proceed to Analysis

References

Technical Support Center: Degradation of Chloropropylate in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chloropropylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental studies on the degradation of this compound in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the degradation rate of this compound in a solvent system?

A1: The stability of this compound in a given solvent is primarily influenced by several key factors:

  • pH of the Solution: this compound, like many organochlorine pesticides, is susceptible to hydrolysis, especially under basic (alkaline) conditions. Acidic to neutral pH ranges generally favor stability.[1][2]

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[1] For kinetic studies, it is crucial to maintain a constant and controlled temperature.

  • Solvent Type: The polarity and protic/aprotic nature of the solvent can significantly affect the degradation pathway and rate. For instance, some pesticides have shown instability in protic solvents like methanol and ethanol.[3]

  • Presence of Contaminants: Impurities in the solvent, such as water or reactive compounds, can catalyze degradation.

  • Light Exposure: Photodegradation can occur, especially if the solvent does not provide protection from UV light. It is recommended to store solutions in amber vials or in the dark.

Q2: In which common laboratory solvents is this compound expected to be most stable?

A2: While specific stability data for this compound is limited, based on studies of analogous organochlorine pesticides, it is expected to exhibit better stability in non-polar, aprotic solvents like hexane and toluene. In polar aprotic solvents like acetonitrile, stability can be good, but it may be compromised by the presence of water or other impurities.[4] The addition of a small amount of a weak acid, such as 0.1% acetic acid, has been shown to improve the stability of some pesticides in acetonitrile.[4]

Q3: What are the expected degradation products of this compound?

A3: The primary degradation of this compound involves the hydrolysis of the ester linkage. In biological systems, the major degradation products identified are 4,4'-dichlorobenzophenone (DBP) and p-chlorobenzoic acid (CBA).[5] In aqueous and other solvent systems, similar hydrolytic degradation pathways are expected, leading to the formation of 4,4'-dichlorobenzilic acid and isopropyl alcohol. Further degradation can lead to 4,4'-dichlorobenzophenone.

Q4: How can I prepare stable stock solutions of this compound?

A4: To prepare stable stock solutions, follow these guidelines:

  • Use high-purity solvents and high-quality this compound reference standards.

  • Dissolve the standard in a suitable solvent where it is known to be stable, such as acetonitrile or hexane.[6]

  • Store stock solutions in amber glass vials with PTFE-lined caps to prevent photodegradation and solvent evaporation.[6]

  • Store the solutions at a low temperature, typically between 4°C and -20°C, to minimize degradation.[6]

  • Before use, allow the solution to equilibrate to room temperature to prevent condensation from introducing water into the solvent.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent or Rapid Degradation of this compound Standard in Solution
  • Symptom: You observe a rapid loss of this compound concentration in your freshly prepared standard solution, even when stored under recommended conditions.

  • Possible Causes & Solutions:

CauseTroubleshooting Step
Solvent Contamination Use a fresh bottle of high-purity, HPLC-grade solvent. Test a different lot number of the solvent to rule out batch-specific impurities.
pH of the Solvent For aqueous solutions, ensure the pH is buffered to a neutral or slightly acidic range (pH 4-7). For organic solvents, check for acidic or basic impurities.
Water Content in Organic Solvents Use anhydrous solvents if possible, or solvents with very low water content, as water can facilitate hydrolysis.
Inappropriate Storage Vessel Ensure you are using inert glass vials (e.g., amber borosilicate glass) with PTFE-lined caps. Some plastics can leach contaminants or absorb the analyte.
Photodegradation Protect the solution from light by using amber vials or by wrapping clear vials in aluminum foil and storing them in the dark.
Issue 2: Poor Reproducibility of Degradation Kinetics Data
  • Symptom: Replicate experiments of this compound degradation show high variability in the calculated half-life or degradation rate constant.

  • Possible Causes & Solutions:

CauseTroubleshooting Step
Temperature Fluctuations Use a calibrated, temperature-controlled incubator or water bath. Ensure the temperature remains constant throughout the experiment. Even small variations can significantly impact reaction rates.[1]
Inaccurate Initial Concentration Prepare a fresh stock solution and verify its concentration before starting each replicate. Ensure the standard is fully dissolved.
Inconsistent Sampling/Quenching Develop a precise and consistent sampling protocol. If the degradation is rapid, quenching the reaction at the exact time point is critical.
Analytical Method Variability Validate your analytical method (e.g., GC-MS, LC-MS) for linearity, accuracy, and precision. Run a quality control standard with each analytical batch to monitor instrument performance.
Issue 3: Artifactual Degradation During Analysis
  • Symptom: You suspect that the degradation is occurring during the analytical process (e.g., in the GC injection port) rather than in the solvent system being studied.

  • Possible Causes & Solutions:

CauseTroubleshooting Step
GC Inlet Temperature Too High Organochlorine pesticides can degrade at high temperatures. Optimize the GC inlet temperature to the lowest possible value that still allows for efficient volatilization of this compound.
Active Sites in the GC System The GC inlet liner, column, or detector can have active sites that catalyze degradation. Use a deactivated inlet liner and perform regular maintenance. Injecting a system suitability standard containing a sensitive compound (like endrin or DDT) can help diagnose this issue.[3]
Co-eluting Matrix Components If analyzing extracts from complex matrices, co-eluting compounds can interfere with the analysis or promote degradation. Improve the sample cleanup procedure to remove interfering substances.
Solvent Mismatch with GC Conditions Certain solvents can cause issues during injection. For example, dicofol, a structurally similar pesticide, has been shown to decompose in acetone when injected into a GC.[3] If using a solvent like acetone, consider exchanging it for a more GC-compatible solvent like hexane or isooctane before injection.

Quantitative Data Summary

Table 1: Illustrative Hydrolysis Half-lives of Analogous Pesticides in Aqueous Solutions

CompoundpHTemperature (°C)Half-life (days)
Chlorpyrifos7.01612.3
Chlorpyrifos7.0408.1
1,3-Dichloropropene7.0209.8

Data for Chlorpyrifos from[1], and for 1,3-Dichloropropene from[2].

Experimental Protocols

Protocol 1: Determination of this compound Degradation Kinetics in a Solvent System

This protocol outlines a general procedure for determining the degradation rate of this compound in a specific solvent.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of analytical grade this compound standard.

    • Dissolve it in the chosen solvent (e.g., acetonitrile, methanol, buffered aqueous solution) in a Class A volumetric flask to prepare a concentrated stock solution (e.g., 1000 mg/L).

  • Preparation of Test Solutions:

    • Dilute the stock solution with the same solvent to a suitable working concentration (e.g., 10 mg/L) in several amber glass vials.

  • Incubation:

    • Place the vials in a temperature-controlled environment (e.g., incubator or water bath) set to the desired experimental temperature (e.g., 25°C, 40°C, 60°C).

  • Sampling:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one vial for analysis.

    • If necessary, quench the degradation reaction immediately by adding a suitable agent or by freezing the sample.

  • Analysis:

    • Analyze the concentration of this compound in each sample using a validated analytical method, such as Gas Chromatography with Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

    • Also, monitor for the appearance of major degradation products like 4,4'-dichlorobenzophenone.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Visualizations

Experimental_Workflow Experimental Workflow for Degradation Kinetics Study prep_stock 1. Prepare this compound Stock Solution prep_test 2. Prepare Test Solutions in Amber Vials prep_stock->prep_test incubate 3. Incubate at Constant Temperature prep_test->incubate sampling 4. Sample at Time Intervals incubate->sampling analysis 5. Analyze Concentration (e.g., GC-MS) sampling->analysis data_analysis 6. Calculate Rate Constant and Half-life analysis->data_analysis

Caption: Workflow for a this compound degradation kinetics experiment.

Troubleshooting_Logic Troubleshooting Inconsistent Degradation Data start Inconsistent Degradation Results check_solvent Check Solvent Purity and Water Content start->check_solvent solvent_ok Solvent OK? check_solvent->solvent_ok check_temp Verify Temperature Control temp_ok Temp. Stable? check_temp->temp_ok check_analytical Assess Analytical Method analytical_ok Method Valid? check_analytical->analytical_ok solvent_ok->check_temp Yes use_new_solvent Use New/Anhydrous Solvent solvent_ok->use_new_solvent No temp_ok->check_analytical Yes calibrate_incubator Calibrate Temp. Equipment temp_ok->calibrate_incubator No validate_method Re-validate Analytical Method analytical_ok->validate_method No end_node Consistent Data analytical_ok->end_node Yes use_new_solvent->check_temp calibrate_incubator->check_analytical validate_method->end_node

Caption: Logical flow for troubleshooting inconsistent results.

References

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for Chloropropylate in Citrus Fruits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantification of the acaricide Chloropropylate in citrus fruit matrices. The objective is to offer a comprehensive resource for selecting and validating an appropriate analytical method based on performance, efficiency, and instrumentation availability. The comparison focuses on two primary extraction techniques, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Dispersive Liquid-Liquid Microextraction (DLLME), followed by analysis using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Performance Comparison

The following tables summarize the typical performance characteristics of the different analytical method combinations for the determination of this compound in citrus fruits. These values are compiled from various studies on pesticide residue analysis and represent expected performance.

Table 1: Comparison of Extraction and Analytical Methods for this compound Analysis

Method CombinationTypical Recovery (%)Limit of Detection (LOD) (µg/kg)Limit of Quantitation (LOQ) (µg/kg)Analysis Time (per sample)Solvent Consumption
QuEChERS - GC-MS85 - 1101 - 105 - 20~30 minModerate
QuEChERS - LC-MS/MS90 - 1150.5 - 52 - 10~20 minModerate
DLLME - GC-MS80 - 1055 - 1515 - 50~45 minLow

Experimental Protocols

Detailed methodologies for each of the compared analytical workflows are provided below.

Method 1: QuEChERS (AOAC 2007.01) Extraction followed by GC-MS or LC-MS/MS Analysis

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[1] The AOAC 2007.01 version is specifically tailored for many pesticide-commodity combinations.[2]

1. Sample Preparation:

  • Homogenize a representative sample of the citrus fruit (e.g., whole fruit, peel, or pulp) to a uniform paste.

  • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 15 mL of acetonitrile containing 1% acetic acid to the centrifuge tube.

  • Add an appropriate internal standard.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the contents of a QuEChERS AOAC extraction salt packet (6 g MgSO₄, 1.5 g NaOAc).

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄. For citrus matrices with high pigment content, a sorbent containing graphitized carbon black (GCB) may be necessary.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Extract Preparation and Analysis:

  • Take an aliquot of the cleaned extract for analysis.

  • For GC-MS analysis , the extract can be injected directly or after solvent exchange to a more GC-friendly solvent.

  • For LC-MS/MS analysis , the extract is typically diluted with a suitable mobile phase component before injection.

Method 2: QuEChERS (EN 15662) Extraction followed by GC-MS or LC-MS/MS Analysis

The EN 15662 standard is another widely used buffered QuEChERS method.[3]

1. Sample Preparation:

  • Homogenize a representative sample of the citrus fruit.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile.

  • Add an appropriate internal standard.

  • Shake vigorously for 1 minute.

  • Add the contents of a QuEChERS EN 15662 extraction salt packet (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Follow the same dSPE cleanup procedure as described for the AOAC method.

4. Final Extract Preparation and Analysis:

  • Prepare the final extract for GC-MS or LC-MS/MS analysis as described for the AOAC method.

Method 3: Dispersive Liquid-Liquid Microextraction (DLLME) followed by GC-MS Analysis

DLLME is a miniaturized sample preparation technique that offers rapid extraction with low solvent consumption.[4][5]

1. Sample Preparation:

  • Homogenize the citrus fruit sample and prepare a juice or aqueous extract.

  • Centrifuge the juice/extract to remove solid particles.

2. Extraction:

  • In a conical-bottom glass centrifuge tube, mix a defined volume of the sample extract (e.g., 5 mL) with a disperser solvent (e.g., 1 mL of acetonitrile or methanol) containing the extraction solvent (e.g., 100 µL of a high-density chlorinated solvent like tetrachloroethylene).

  • Rapidly inject this mixture into the sample, forming a cloudy solution.

  • The high surface area between the fine droplets of the extraction solvent and the aqueous sample facilitates rapid partitioning of the analyte.

3. Phase Separation and Collection:

  • Centrifuge the cloudy solution at high speed (e.g., 4000 rpm for 5 minutes) to break the emulsion and sediment the extraction solvent.[4]

  • Carefully collect the small volume of the sedimented phase containing the concentrated analyte using a microsyringe.

4. Analysis:

  • Inject the collected extract directly into the GC-MS for analysis.

Mandatory Visualization

The following diagrams illustrate the workflows of the described analytical methods.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis sample_prep Homogenized Citrus Sample (10-15g) add_solvent Add Acetonitrile (+ Acetic Acid for AOAC) & Internal Standard sample_prep->add_solvent shake1 Shake Vigorously (1 min) add_solvent->shake1 add_salts Add QuEChERS Salts (AOAC or EN) shake1->add_salts shake2 Shake Vigorously (1 min) add_salts->shake2 centrifuge1 Centrifuge (>=3000 rcf, 5 min) shake2->centrifuge1 transfer_supernatant Transfer Acetonitrile Supernatant centrifuge1->transfer_supernatant add_dspe Add to dSPE Tube (PSA + MgSO4 +/- GCB) transfer_supernatant->add_dspe vortex Vortex (30 sec) add_dspe->vortex centrifuge2 Centrifuge (>=3000 rcf, 5 min) vortex->centrifuge2 final_extract Collect Cleaned Extract centrifuge2->final_extract gcms GC-MS Analysis final_extract->gcms lcmsms LC-MS/MS Analysis final_extract->lcmsms

Caption: Workflow for the QuEChERS (AOAC & EN) method.

DLLME_Workflow cluster_extraction Extraction cluster_separation Phase Separation cluster_analysis Analysis sample_prep Citrus Juice/Aqueous Extract inject_mixture Rapidly Inject Mixture into Sample sample_prep->inject_mixture prepare_mixture Prepare Mixture of Disperser & Extraction Solvents prepare_mixture->inject_mixture cloudy_solution Formation of Cloudy Solution inject_mixture->cloudy_solution centrifuge Centrifuge (e.g., 4000 rpm, 5 min) cloudy_solution->centrifuge sedimentation Sedimentation of Extraction Solvent centrifuge->sedimentation collect_extract Collect Sedimented Phase with Microsyringe sedimentation->collect_extract gcms_analysis GC-MS Analysis collect_extract->gcms_analysis

Caption: Workflow for the Dispersive Liquid-Liquid Microextraction (DLLME) method.

References

The Enduring Footprint: Chloropropylate's Environmental Persistence Compared to Modern Acaricides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the environmental fate of the organochlorine acaricide Chloropropylate reveals a stark contrast with the characteristics of modern alternatives such as Bifenazate, Etoxazole, and Spirodiclofen. This guide synthesizes available data on their persistence in soil and water, offering researchers and drug development professionals a clear comparison supported by established experimental protocols and visualized pathways.

This compound, a legacy organochlorine pesticide, exhibits properties that raise environmental concerns due to its potential for persistence and bioaccumulation. In contrast, contemporary acaricides have been developed with a focus on reduced environmental impact, demonstrating more rapid degradation in soil and aquatic environments. This comparison is crucial for informing the selection of pest control agents that balance efficacy with ecological safety.

Quantitative Comparison of Environmental Persistence

The environmental persistence of an acaricide is a critical factor in its overall risk profile. The following table summarizes key data points for this compound and three modern alternatives. Half-life (DT50) values, the time it takes for 50% of the substance to degrade, are provided for soil and water, which are primary environmental compartments of concern.

AcaricideChemical ClassSoil Half-life (DT50)Water Photolysis Half-life (DT50)Bioaccumulation Potential
This compound OrganochlorineNot expected to persist, but structurally similar to persistent compounds.Data not readily available; organochlorines are generally resistant to photolysis.High potential, with an estimated Bioconcentration Factor (BCF) of 170.[1]
Bifenazate CarbazateRapid degradation; approx. 30 minutes for the parent compound.[2] A moderately persistent degradate (D1989) has a half-life of approx. 96 days.[2]Rapid; 16 to 17 hours.[3]Low to moderate. While some degradates may bioaccumulate, they also depurate rapidly.
Etoxazole Diphenyloxazoline10.2 - 44.7 days (aerobic soil).[4]34 days.[4]Very high potential (estimated BCF of 10,000), but with rapid depuration.[4][5]
Spirodiclofen Tetronic and Tetramic acid derivativesHigh to moderate; 1 - 13 days (geometric mean of 5.4 days).[6]Stable to photolysis. Hydrolysis is pH-dependent: 119.6 days (pH 4), 52.1 days (pH 7), 2.5 days (pH 9) at 20°C.[6][7][8]Low.

Experimental Protocols for Assessing Environmental Persistence

The data presented in this guide is derived from studies following internationally recognized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (US EPA) Office of Chemical Safety and Pollution Prevention (OCSPP). These standardized methods ensure that data is reliable and comparable across different substances.

Soil Degradation Studies (Aerobic and Anaerobic Transformation)

These studies, guided by OECD Test Guideline 307 and US EPA OCSPP 835.4100 , are designed to determine the rate and pathway of pesticide degradation in soil under controlled laboratory conditions.

  • Principle: The test substance, typically radiolabeled, is applied to fresh soil samples. These samples are then incubated in the dark at a constant temperature and moisture content.

  • Aerobic Conditions: A continuous flow of air is passed through the incubation flasks to maintain aerobic conditions.

  • Anaerobic Conditions: After an initial aerobic phase to allow for the development of anaerobic microenvironments, the flasks are flushed with an inert gas like nitrogen.

  • Sampling and Analysis: At regular intervals, soil samples are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and its degradation products. Evolved carbon dioxide (from the radiolabel) is trapped to assess mineralization.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the DT50 (time to 50% dissipation) and DT90 (time to 90% dissipation).

Water Photolysis Studies (Direct Phototransformation)

The breakdown of a chemical in water due to sunlight is assessed using protocols such as OECD Test Guideline 316 and US EPA OCSPP 835.2240 .

  • Principle: A solution of the test substance in a buffered, sterile aqueous solution is exposed to a light source that simulates natural sunlight.

  • Light Source: A xenon arc lamp is commonly used as it provides a spectral distribution similar to sunlight.

  • Control Samples: Dark controls, kept at the same temperature, are used to differentiate between photodegradation and other degradation processes like hydrolysis.

  • Sampling and Analysis: Aliquots of the solution are taken at various time points and analyzed to determine the concentration of the parent compound and any photoproducts.

  • Data Interpretation: The rate of decline in the parent compound's concentration is used to calculate the photolysis half-life. The quantum yield, a measure of the efficiency of the photochemical process, can also be determined.

Visualizing Acaricide Modes of Action in Non-Target Organisms

The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathways affected by this compound and the selected modern acaricides in non-target organisms. Understanding these pathways is crucial for assessing the potential for unintended ecological effects.

Chloropropylate_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters NADH_Oxidase NADH-Oxidase (Complex I) This compound->NADH_Oxidase Inhibits Succinoxydase Succinoxydase (Complex II) This compound->Succinoxydase Inhibits ETC Electron Transport Chain (ETC) Mitochondrion->ETC ETC->NADH_Oxidase ETC->Succinoxydase ATP_Production ATP Production NADH_Oxidase->ATP_Production Succinoxydase->ATP_Production Cellular_Respiration_Disruption Disruption of Cellular Respiration ATP_Production->Cellular_Respiration_Disruption

Caption: Signaling pathway of this compound in non-target organisms.

Modern_Acaricides_Pathways cluster_Bifenazate Bifenazate cluster_Etoxazole Etoxazole cluster_Spirodiclofen Spirodiclofen Bifenazate Bifenazate Mitochondrion_B Mitochondrion Bifenazate->Mitochondrion_B Complex_III Mitochondrial Complex III Bifenazate->Complex_III Inhibits Electron Transport Mitochondrion_B->Complex_III ATP_Synthase_B ATP Synthase Complex_III->ATP_Synthase_B ATP_Production_B ATP Production Disrupted ATP_Synthase_B->ATP_Production_B Etoxazole Etoxazole Chitin_Synthase Chitin Synthase Etoxazole->Chitin_Synthase Inhibits Chitin_Synthesis Chitin Synthesis Chitin_Synthase->Chitin_Synthesis Molting_Disruption Molting Disruption (in arthropods) Chitin_Synthesis->Molting_Disruption Spirodiclofen Spirodiclofen ACC Acetyl-CoA Carboxylase (ACC) Spirodiclofen->ACC Inhibits Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Lipid_Biosynthesis_Disruption Disruption of Lipid Biosynthesis Fatty_Acid_Synthesis->Lipid_Biosynthesis_Disruption

Caption: Comparative signaling pathways of modern acaricides.

Conclusion

The data clearly indicates that modern acaricides like Bifenazate, Etoxazole, and Spirodiclofen have significantly lower environmental persistence in soil and water compared to the expected behavior of the older organochlorine acaricide, this compound. While this compound's potential for bioaccumulation is a concern, the modern alternatives, even those with a high bioconcentration potential like etoxazole, tend to be eliminated more rapidly from organisms. The distinct modes of action of these modern acaricides, targeting specific biochemical pathways such as mitochondrial respiration, chitin synthesis, and lipid biosynthesis, represent a move towards more targeted and less environmentally persistent pest control solutions. This comparative analysis underscores the importance of considering environmental fate and non-target effects in the development and selection of acaricides for sustainable agricultural and public health applications.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of active compounds and their impurities are paramount. This guide provides an objective comparison of the performance of different Gas Chromatography (GC) columns for the separation of the acaricide Chloropropylate and its primary degradation product, 4,4'-dichlorobenzophenone (DCBP).

The selection of an appropriate GC column is a critical factor in achieving optimal separation, ensuring accurate identification and quantification of analytes. This guide summarizes quantitative data, details experimental protocols, and provides visual representations of the analytical workflow to aid in the selection of the most suitable GC column for your analytical needs.

Performance Comparison of GC Columns

CompoundGC ColumnStationary PhaseDimensionsRetention Time (min)
This compound Agilent J&W DB-CLP1Mid-polarity arylene siloxane30 m x 0.32 mm, 0.50 µm19.827
This compound Agilent J&W DB-CLP2Mid-polarity arylene siloxane30 m x 0.32 mm, 0.25 µm20.377

Table 1: Retention Time of this compound on Different GC Columns. This data was obtained under the experimental conditions detailed in the "Experimental Protocols" section.

Experimental Protocols

The following detailed methodology was utilized for the analysis of this compound on the Agilent J&W DB-CLP1 and DB-CLP2 columns. These parameters can serve as a starting point for method development and optimization.

Instrumentation: Agilent 6890N Gas Chromatograph with dual micro-Electron Capture Detectors (µECDs) and a 7683B automatic liquid sampler.

  • Inlet: Split/splitless injector

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL, splitless

  • Carrier Gas: Helium

  • Constant Flow: 3.4 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 0.5 minutes

    • Ramp 1: 35 °C/min to 220 °C

    • Ramp 2: 20 °C/min to 340 °C, hold for 2 minutes

  • Detector Temperature: 325 °C

  • Data System: Agilent ChemStation

Logical Workflow for GC Analysis

The logical workflow for the GC analysis of this compound and its related compounds involves several key steps, from sample preparation to data analysis and confirmation. This process ensures the accuracy and reliability of the results.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing cluster_confirmation Confirmation Extraction Extraction of Analytes Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Injection Sample Injection Concentration->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Detection Detection (e.g., ECD, MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification DualColumn Dual Column Confirmation Quantification->DualColumn MS Mass Spectrometry (MS) Quantification->MS

Inter-laboratory Validation of a Quantitative Method for Chloropropylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific inter-laboratory validation studies for the quantitative analysis of Chloropropylate are not publicly available. Therefore, this guide presents representative data from a comprehensive inter-laboratory study on a range of other organochlorine pesticides, which are structurally and analytically similar to this compound. The methodologies and performance characteristics detailed below serve as a practical model for what would be expected from a validation of a quantitative method for this compound.

This guide provides an objective comparison of performance data for a multi-residue gas chromatographic method for the determination of various organochlorine pesticides in food matrices. The data is derived from a collaborative study involving 17 laboratories and is intended to guide researchers, scientists, and drug development professionals in the evaluation of analytical methods for similar compounds like this compound.

Data Presentation: Inter-laboratory Performance on Organochlorine Pesticides in Fish

The following table summarizes the performance of a gas chromatographic method for the determination of selected organochlorine pesticides in a fish matrix, as reported in an inter-laboratory study.[1] This data is illustrative of the expected performance for a validated method for this compound.

AnalyteSpiking Level (ng/g)Mean Recovery (%)Repeatability (RSDr, %)Reproducibility (RSDR, %)
Hexachlorobenzene 31858.235
Lindane (γ-HCH) 67916.531
Heptachlor 33887.138
Aldrin 33829.542
Heptachlor epoxide 33906.833
o,p'-DDE 67925.932
α-Endosulfan 33897.536
Dieldrin 67936.134
p,p'-DDE 67916.333
Endrin 67908.840
p,p'-DDD 67879.241
β-Endosulfan 67927.037
p,p'-DDT 67888.539

Experimental Protocols

The following is a detailed methodology for a typical quantitative analysis of chlorinated pesticide residues in a food matrix by gas chromatography with electron capture detection (GC-ECD). This protocol is based on established methods for organochlorine pesticides.[1][2][3]

1. Sample Preparation and Extraction

  • Homogenization: A representative 10 g sample of the food matrix (e.g., fish tissue) is homogenized.

  • Extraction: The homogenized sample is mixed with a suitable drying agent like anhydrous sodium sulfate and then subjected to cryogenic extraction. The extraction is performed with an appropriate solvent system, such as acetonitrile.[1][2]

  • Liquid-Liquid Partitioning: The acetonitrile extract is diluted with water and partitioned with n-hexane to transfer the pesticide residues into the organic phase.[2]

2. Cleanup

  • Solid-Phase Extraction (SPE): The n-hexane extract is concentrated and cleaned up using sequential SPE cartridges. A common combination is a C18 cartridge followed by a Florisil cartridge.[1]

  • Elution: The chlorinated pesticides are eluted from the SPE cartridges with a solvent mixture, for example, 2% ethyl acetate in n-hexane.[2] The eluate is then concentrated to a final volume suitable for GC analysis.

3. Gas Chromatographic Analysis

  • Instrumentation: A gas chromatograph equipped with an electron capture detector (GC-ECD) is used for the analysis.[3]

  • Column: A capillary column with a non-polar or semi-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically employed for the separation of organochlorine pesticides.

  • Injector and Detector Temperatures: The injector temperature is maintained at a level that ensures rapid volatilization of the sample without thermal degradation of the analytes (e.g., 250°C). The ECD is typically operated at a higher temperature (e.g., 300°C) to minimize contamination and maintain sensitivity.

  • Oven Temperature Program: A programmed temperature ramp is used to achieve optimal separation of the target analytes. A typical program might start at 100°C, hold for 1 minute, ramp to 180°C at 20°C/min, then ramp to 270°C at 5°C/min, and finally ramp to 320°C at 20°C/min with a final hold time.[3]

  • Carrier Gas: Helium or nitrogen is used as the carrier gas at a constant flow rate.[3]

4. Quantification

  • Calibration: Multi-level calibration standards of the target analytes in a suitable solvent are prepared. Matrix-matched calibration standards are recommended to compensate for matrix effects.

  • Data Analysis: The concentration of each pesticide in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve.

Mandatory Visualization

Inter_Laboratory_Validation_Workflow cluster_planning Phase 1: Planning and Protocol cluster_execution Phase 2: Sample Distribution and Analysis cluster_data Phase 3: Data Collection and Analysis cluster_reporting Phase 4: Reporting and Publication P1 Define Scope and Analytes (e.g., this compound) P2 Develop and Standardize Analytical Protocol P1->P2 P3 Select Participating Laboratories P2->P3 E1 Prepare and Validate Homogeneous Test Materials P3->E1 E2 Distribute Blind Samples to Laboratories E1->E2 E3 Laboratories Perform Analysis Following Protocol E2->E3 D1 Collect Raw Data from all Laboratories E3->D1 D2 Statistical Analysis (ISO 5725) D1->D2 D3 Calculate Repeatability (r) and Reproducibility (R) D2->D3 R1 Evaluate Method Performance Against Criteria D3->R1 R2 Prepare Final Report and Publication R1->R2

Caption: Workflow for an inter-laboratory validation study of a quantitative analytical method.

References

The Acaricide Chloropropylate: A Comparative Analysis of Its Impact on Beneficial Insect Predators

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate dance of agricultural ecosystems, the control of pest populations often relies on a delicate balance between chemical interventions and the preservation of natural enemies. Acaricides, such as Chloropropylate, are pivotal in managing mite infestations, yet their broader impact on the beneficial insects that act as natural pest controllers is a critical consideration for sustainable agriculture. This guide offers a comparative evaluation of this compound's effects on key beneficial insect predators, supported by experimental data and standardized testing protocols.

Executive Summary

This guide synthesizes available data on the lethal and sublethal effects of various acaricides and insecticides on several commercially important beneficial insect predators. Due to a lack of specific public data on this compound, this comparison focuses on a range of alternative chemical compounds, providing a framework for evaluating their relative compatibility within Integrated Pest Management (IPM) programs. The data is presented to aid researchers, scientists, and crop protection professionals in making informed decisions that balance efficacy against target pests with the conservation of beneficial arthropod populations.

Comparative Impact on Beneficial Predators

The following tables summarize the effects of various pesticides on key beneficial insect predators. The classification of toxicity is based on the standards set by the International Organization for Biological Control (IOBC), which categorizes pesticides as follows:

  • Class 1: Harmless (<30% mortality)

  • Class 2: Slightly harmful (30-79% mortality)

  • Class 3: Moderately harmful (80-99% mortality)

  • Class 4: Harmful (>99% mortality)

Table 1: Effects of Various Pesticides on the Predatory Mite Amblyseius swirskii
Pesticide/Active IngredientMortality Rate (%)IOBC ClassificationSublethal EffectsCitation
AbamectinHarmful4-[1][2]
DeltamethrinHarmful4-[1][2]
SpinosadHarmful4-[1][2]
BifenazateIntermediate Negative Effects-Use with caution[1]
PyrethrinsVery Negative Effects--[1]
SpiromesifenCompatible--[2]
SpirotetramatCompatible--[2]
FlonicamidCompatible--[2]
FlubendiamideCompatible--[2]
MetaflumizoneCompatible--[2]
MethoxyfenozideCompatible--[2]
Serratia ureilytica NOD-361.3% (at 48h)2-[3]
Serratia ureilytica NOD-767.3% (at 48h)2-[3]
Table 2: Effects of Various Pesticides on the Green Lacewing Chrysoperla carnea
Pesticide/Active IngredientMortality Rate (%)IOBC ClassificationSublethal EffectsCitation
ChlorpyrifosHarmful4-[4][5][6]
DeltamethrinModerately harmful3-[4][5]
Lambda-cyhalothrinSlightly harmful2-[4][5][6]
AbamectinSlightly harmful2-[4][5][6]
HexythiazoxSlightly harmful2-[4][5]
PendimethalinHarmless1-[4][5]
NovaluronHarmful (Larvae)4No survival to adult stage[7]
AcetamipridLC50 = 71.54 mg/L-Decreased consumption of prey[6]
LufenuronLC50 = 258.93 mg/L (72h)-Decreased consumption of prey[6]
MethomylLC50 = 388.37 mg/L-Decreased consumption of prey[6]
Table 3: Effects of Various Pesticides on the Insidious Flower Bug Orius insidiosus
Pesticide/Active IngredientAdult Survival (%) (after 96h)IOBC ClassificationSublethal EffectsCitation
Abamectin0-603-4-[8]
Spinosad0-603-4-[8]
Pyridalyl0-603-4-[8]
Chlorfenapyr0-603-4-[8]
Tau-fluvalinate0-603-4-[8]
Imidacloprid0-603-4-[8]
Dinotefuran0-603-4-[8]
Acetamiprid0-603-4-[8]
Thiamethoxam0-603-4-[8]
Azadirachtin80-1001No indirect effects on predation[8]
Beauveria bassiana80-1001No indirect effects on predation[8]
Metarhizium anisopliae80-1001No indirect effects on predation[8]
FlubendiamideHarmless1No effect on fecundity[9]
AzoxystrobinHarmless1No effect on fecundity[9]
CyantraniliproleSlightly harmful2Affected fecundity[9]
IndoxacarbModerately harmful3Affected fecundity[9]
Fipronil--Significantly lower egg consumption[10]
Profenofos--Significantly lower egg consumption[10]
Cyfluthrin--Significantly lower egg consumption[10]

Experimental Protocols

The evaluation of pesticide side effects on beneficial organisms is standardized by the International Organization for Biological Control (IOBC). These protocols ensure that data from different studies can be reliably compared. A typical laboratory bioassay involves the following steps:

  • Test Organism Rearing: A healthy and uniform population of the beneficial insect is reared under controlled laboratory conditions (e.g., 23°C, 50-60% RH, 16:8 h L:D photoperiod).[11]

  • Pesticide Application:

    • Residual Exposure: The pesticide is applied to a surface, such as a glass plate or leaf disc, and allowed to dry.[11] The beneficial insects are then introduced to this treated surface.

    • Topical Application: A precise dose of the pesticide is directly applied to the dorsal surface of the insect.[11]

  • Exposure and Observation: The insects are kept in controlled environmental chambers and monitored for mortality at specific time intervals (e.g., 24, 48, 72, 96 hours).[8][11]

  • Data Analysis: Mortality data is corrected for control mortality using Abbott's formula.[11] Sublethal effects, such as changes in fecundity, fertility, and feeding behavior, are also assessed.[9][10]

  • Classification: Based on the mortality rates, the pesticide is classified according to the IOBC toxicity categories.[11]

A tiered approach is often recommended, starting with laboratory tests.[11] If a pesticide is found to be harmful in the lab, semi-field and field tests may be conducted to assess its impact under more realistic conditions.[11][12]

Visualizing Experimental and Logical Workflows

To better understand the processes involved in evaluating the impact of pesticides and the logic of IPM, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment cluster_analysis Data Analysis & Classification rearing Rear Beneficial Insects expose Expose Insects to Pesticide rearing->expose prep_surfaces Prepare Treated Surfaces prep_surfaces->expose mortality Record Mortality expose->mortality sublethal Assess Sublethal Effects expose->sublethal analysis Correct for Control Mortality mortality->analysis sublethal->analysis classification Classify Toxicity (IOBC) analysis->classification

Caption: Standardized workflow for laboratory evaluation of pesticide side effects on beneficial insects.

IPM_Decision_Logic start Pest Population Monitoring threshold Economic Threshold Reached? start->threshold biocontrol Release/Conserve Natural Enemies threshold->biocontrol No selective_pesticide Apply Selective Pesticide threshold->selective_pesticide Yes biocontrol->start evaluation Evaluate Efficacy & Non-Target Effects selective_pesticide->evaluation evaluation->selective_pesticide Re-evaluate Strategy continue_monitoring Continue Monitoring evaluation->continue_monitoring Acceptable continue_monitoring->start

Caption: Decision-making logic for incorporating selective pesticides into an Integrated Pest Management (IPM) program.

Conclusion

The selection of an acaricide should not be based solely on its efficacy against the target pest. A thorough evaluation of its impact on beneficial insect predators is crucial for the long-term sustainability of pest management programs. While specific data for this compound remains limited in the public domain, the comparative data for other pesticides highlight the significant variability in their effects on different beneficial species. For instance, some modern insecticides like flonicamid and flubendiamide show high compatibility with A. swirskii, whereas older broad-spectrum insecticides like chlorpyrifos and deltamethrin are consistently harmful across multiple predator species.[1][2][4][5][6]

Researchers and drug development professionals are encouraged to conduct or consult studies that follow standardized protocols, such as those from the IOBC, to build a comprehensive understanding of a product's ecological profile. By prioritizing pesticides that are effective against pests while being less harmful to their natural enemies, it is possible to develop more robust and sustainable IPM strategies.

References

Comparison of extraction efficiency of different solvents for Chloropropylate

Author: BenchChem Technical Support Team. Date: November 2025

The extraction efficiency of a solvent is fundamentally linked to the solubility of the target analyte in that solvent. Higher solubility generally correlates with greater extraction efficiency. The data presented here is based on the known solubility of Chloropropylate in various organic solvents and is intended to guide solvent selection for methods such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Accelerated Solvent Extraction (ASE), or Ultrasonic-Assisted Extraction (UAE).

Comparison of this compound Solubility in Different Solvents

The following table summarizes the solubility of this compound in a range of common organic solvents. This data serves as a primary indicator of their potential extraction efficiency. Solvents with higher solubility values are predicted to be more effective in extracting this compound from a sample matrix.

SolventSolubility at 20°C (g/L)Polarity IndexKey Characteristics & Considerations
Acetone 700[1]5.1High solubility, water-miscible. Often used in QuEChERS and other pesticide extraction methods.[2] May co-extract more water-soluble impurities.
Dichloromethane 700[1]3.1High solubility, effective for a wide range of organic compounds. It is a dense, water-immiscible solvent.[2]
Toluene 500[1]2.4Good solubility for nonpolar compounds. Water-immiscible.
Methanol 300[1]5.1Moderate solubility, water-miscible. Can be used in solvent mixtures to modulate polarity.
n-Octanol 130[1]3.1Moderate solubility. Often used in studies of lipophilicity and environmental fate.
Hexane 50[1]0.1Lower solubility, highly nonpolar. Suitable for extracting nonpolar compounds and may leave polar impurities behind.
Acetonitrile Data not available5.8Widely used in QuEChERS methods for pesticide analysis due to its ability to extract a broad range of pesticides and its partial miscibility with water, which allows for effective partitioning with the addition of salts.[2][3][4]
Ethyl Acetate Data not available4.4A common solvent in pesticide residue analysis, often used as an alternative to acetonitrile. It is less polar than acetonitrile and can be effective for extracting moderately polar to nonpolar pesticides.[2]

Note: The solubility data provides a strong theoretical basis for solvent selection. However, the actual extraction efficiency can also be influenced by the sample matrix, extraction technique, temperature, and pH. Experimental validation is crucial for optimizing a specific extraction method.

Experimental Protocols for Determining Extraction Efficiency

To empirically determine the extraction efficiency of different solvents for this compound, a standardized experimental protocol should be followed. Below are representative methodologies based on widely accepted techniques in pesticide residue analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted technique for the analysis of pesticide residues in food and agricultural products.[3][4][5][6][7]

Objective: To extract this compound from a solid matrix (e.g., fruit, vegetable, or soil) using different solvents and determine the recovery percentage.

Materials:

  • Homogenized sample matrix (e.g., apples, spinach, or soil)

  • This compound standard solution

  • Extraction solvents: Acetonitrile, Acetone, Ethyl Acetate

  • Salts for partitioning: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl) or Sodium acetate (NaOAc)[2]

  • Dispersive solid-phase extraction (d-SPE) sorbents: Primary secondary amine (PSA), C18

  • Centrifuge and centrifuge tubes (50 mL)

  • Vortex mixer

  • Analytical instrument (e.g., GC-MS or LC-MS/MS)

Procedure:

  • Sample Preparation: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Fortification (for recovery study): Spike the sample with a known concentration of this compound standard solution and let it stand for 30 minutes to allow for interaction with the matrix.

  • Extraction:

    • Add 10 mL of the selected extraction solvent (e.g., acetonitrile).

    • Add the appropriate partitioning salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Cap the tube and vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Cleanup (d-SPE):

    • Take a 1 mL aliquot of the supernatant (the solvent layer) and transfer it to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄ and 50 mg PSA).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 2 minutes.

  • Analysis: Take the supernatant and analyze it using GC-MS or LC-MS/MS to determine the concentration of this compound.

  • Calculation of Recovery:

    • Recovery (%) = (Concentration found in spiked sample / Spiked concentration) x 100

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction is a technique that uses high-frequency sound waves to facilitate the extraction of compounds from a solid matrix.[8][9][10]

Objective: To extract this compound from a soil sample using different solvents with the aid of ultrasonication.

Materials:

  • Air-dried and sieved soil sample

  • This compound standard solution

  • Extraction solvents: Acetone, Hexane, or a mixture (e.g., Petroleum ether/Acetone 1:1 v/v)[8]

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes

  • Filter paper or syringe filters

  • Analytical instrument (e.g., GC-ECD or GC-MS)

Procedure:

  • Sample Preparation: Weigh 5 g of the soil sample into a centrifuge tube.

  • Fortification: Spike the sample with a known concentration of this compound standard.

  • Extraction:

    • Add 10 mL of the chosen solvent or solvent mixture.

    • Place the tube in an ultrasonic bath and sonicate for 20 minutes.[8]

  • Separation: Centrifuge the sample to separate the solid material from the solvent extract.

  • Filtration: Filter the supernatant to remove any remaining particulate matter.

  • Analysis: Analyze the extract using an appropriate analytical instrument.

  • Recovery Calculation: Calculate the percentage recovery as described in the QuEChERS method.

Visualizing the Experimental Workflow

To better illustrate the process of determining extraction efficiency, the following diagram outlines the key steps in a typical experimental workflow.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Cleanup cluster_analysis Analysis Sample Homogenized Matrix (e.g., soil, crop) Spike Spike with known conc. of this compound Sample->Spike AddSolvent Add Extraction Solvent (e.g., Acetone) Spike->AddSolvent Extract Extraction Method (e.g., Vortex, Sonication) AddSolvent->Extract Centrifuge1 Centrifugation Extract->Centrifuge1 Cleanup d-SPE Cleanup (if necessary) Centrifuge1->Cleanup Centrifuge2 Final Centrifugation Cleanup->Centrifuge2 Analysis Instrumental Analysis (GC-MS, LC-MS/MS) Centrifuge2->Analysis Calculation Calculate % Recovery Analysis->Calculation

References

Chloropropylate vs. Other METI Acaricides: A Comparative Review for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of mite control, Mitochondrial Electron Transport Inhibitor (METI) acaricides represent a critical class of compounds targeting the energy metabolism of these pests. This guide provides a comparative analysis of Chloropropylate, an early organochlorine acaricide, against a range of other METI acaricides. The focus is on providing researchers, scientists, and drug development professionals with a consolidated resource of performance data, experimental methodologies, and mechanistic insights to inform further research and development in this area.

Mechanism of Action: Targeting the Mite's Powerhouse

METI acaricides disrupt the production of ATP, the primary energy currency of the cell, by interfering with the mitochondrial electron transport chain (ETC). This chain is composed of four protein complexes (Complex I, II, III, and IV) that facilitate the transfer of electrons, ultimately leading to the generation of a proton gradient that drives ATP synthesis.

This compound has been shown to inhibit both the NADH-oxidase and succinoxidase enzyme systems, suggesting it impacts both Complex I and Complex II of the mitochondrial electron transport chain. Other METI acaricides have more specific targets within the ETC:

  • Complex I Inhibitors: This group includes prominent acaricides such as Pyridaben, Fenazaquin, Tebufenpyrad, and Fenpyroximate. They block the transfer of electrons from NADH to coenzyme Q.

  • Complex II Inhibitors: Acaricides like Cyenopyrafen and Cyflumetofen target this complex, inhibiting the oxidation of succinate.

  • Complex III Inhibitors: This class, which includes Bifenazate, Acequinocyl, and Fluacrypyrim, disrupts the electron flow from coenzyme Q to cytochrome c.

METI_Acaricide_Mechanism_of_Action

Caption: A generalized workflow for conducting an acaricide bioassay to determine LC50 values.

Resistance Profile

A critical factor in the long-term utility of any acaricide is the potential for resistance development. Resistance to METI acaricides is a significant concern. For many METI-I inhibitors, resistance has been linked to mutations in the target site (subunits of Complex I) and enhanced metabolic detoxification by enzymes such as cytochrome P450 monooxygenases.

Information on resistance to this compound is less documented in recent literature. However, as an organochlorine, cross-resistance with other compounds in this class could be a consideration. The development of resistance is a complex interplay of the acaricide's mode of action, the genetic plasticity of the mite population, and the intensity of selection pressure from application practices.

Conclusion

This compound, as an early METI acaricide with a broader inhibitory action on the mitochondrial electron transport chain, stands in contrast to the more target-specific modern METI acaricides. While direct comparative efficacy data is limited, understanding the distinct mechanisms of action and the standardized protocols for evaluation is essential for the research and development of novel and sustainable mite control strategies. The data and methodologies presented in this guide aim to provide a foundational resource for scientists working to address the ongoing challenge of acaricide resistance and to develop the next generation of effective mite control agents.

Safety Operating Guide

Proper Disposal of Chloropropylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chloropropylate, an obsolete organochlorine acaricide, is paramount for ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks to researchers and the ecosystem. This guide provides essential safety information, logistical considerations, and a step-by-step plan for the proper disposal of this compound waste.

Immediate Safety and Handling Precautions

This compound is recognized as being very toxic to aquatic life with long-lasting effects and can cause serious eye damage[1]. Therefore, stringent safety measures are necessary during handling and disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, face protection, and chemical-resistant gloves, when handling this compound[1].

  • Ventilation: Work in a well-ventilated area to avoid inhalation of any dust or vapors.

  • Spill Management: In the event of a spill, immediately contain the material. For small spills, use an inert absorbent material like sand or vermiculite[1][2]. For larger spills, dike the area to prevent spreading[1][2]. Collect the absorbed material into a suitable, labeled container for disposal[2][3]. Following product recovery, flush the area with water, and clean the surface thoroughly to remove any residual contamination[1]. Never return spilled material to its original container[1].

Operational Disposal Plan

The primary principle for this compound disposal is to prevent its release into the environment[1]. Do not contaminate water, food, or feed during storage or disposal[2].

Step 1: Waste Identification and Segregation

  • Properly identify and label all waste containing this compound.

  • Keep this compound waste in its original container or a compatible, tightly sealed container[3][4].

  • Do not mix this compound waste with other chemical waste to avoid unintended reactions[4].

Step 2: Surplus and Unused Product Management

To minimize waste, it is best to purchase only the amount of this compound needed[5][6]. If you have a surplus of unused, unadulterated product:

  • Use as Intended: The preferred method is to use the excess product according to its labeled instructions[6][7].

  • Transfer to a Colleague: A viable alternative is to offer the surplus to another authorized user who can use it for its intended purpose[6][7].

Step 3: Container Disposal

Empty containers are not truly empty and retain product residue[2][5].

  • Triple Rinsing: For plastic containers, triple rinse with a suitable solvent (e.g., water, if miscible)[2]. The rinsate should be collected and treated as hazardous waste.

  • Rendering Unusable: After rinsing, puncture and crush the container to prevent reuse[5].

  • Final Disposal: Offer the rinsed and punctured containers for recycling or reconditioning if permissible, or dispose of them in a sanitary landfill or via incineration, as allowed by state and local regulations[2].

Step 4: Disposal of Contaminated Materials

  • All materials contaminated with this compound, including absorbent materials from spills, used PPE, and rinsate from decontamination procedures, must be disposed of as hazardous waste.

  • Place these materials in a designated, labeled hazardous waste container.

Step 5: Final Disposal Route

  • Professional Disposal Service: The recommended and safest method for disposing of this compound waste is to engage a licensed hazardous waste disposal company[8].

  • Household Hazardous Waste Programs: For small quantities, check with your local environmental agency or solid waste authority for household hazardous waste collection programs[6][7].

  • Incineration: High-temperature incineration is a suitable method for destroying organochlorine pesticides, but it must be carried out in a specially designed and licensed facility[5].

  • Landfill: Wastes that cannot be reused or reprocessed may be disposed of in a landfill specifically approved for pesticide disposal[2].

Never pour this compound or its solutions down the drain or onto the soil[9].

Quantitative Data Summary

ParameterValueReference
Aquatic ToxicityVery toxic to aquatic life with long-lasting effects[1]
Eye HazardCauses serious eye damage[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

ChloropropylateDisposal start This compound Waste Generated assess_waste Assess Waste Type start->assess_waste surplus Surplus/Unused Product assess_waste->surplus Product contaminated Contaminated Material (PPE, spill debris, etc.) assess_waste->contaminated Contaminated empty_container Empty Container assess_waste->empty_container Container use_up Use according to label or transfer to another user surplus->use_up Yes collect_waste Collect in a labeled hazardous waste container surplus->collect_waste No contaminated->collect_waste triple_rinse Triple rinse container empty_container->triple_rinse end Disposal Complete use_up->end professional_disposal Engage licensed hazardous waste disposal service collect_waste->professional_disposal puncture Puncture and crush container triple_rinse->puncture puncture->professional_disposal professional_disposal->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
Chloropropylate
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Reactant of Route 2
Chloropropylate

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